Product packaging for N,N'-Bis(4-methylcyclohexyl)urea(Cat. No.:CAS No. 41176-69-6)

N,N'-Bis(4-methylcyclohexyl)urea

Cat. No.: B8821421
CAS No.: 41176-69-6
M. Wt: 252.40 g/mol
InChI Key: AVGBQVANYNYNIQ-UHFFFAOYSA-N
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Description

N,N'-Bis(4-methylcyclohexyl)urea is a useful research compound. Its molecular formula is C15H28N2O and its molecular weight is 252.40 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41176-69-6

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

1,3-bis(4-methylcyclohexyl)urea

InChI

InChI=1S/C15H28N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3,(H2,16,17,18)

InChI Key

AVGBQVANYNYNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)NC2CCC(CC2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N'-Bis(4-methylcyclohexyl)urea. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comparative data for the closely related compound, N,N'-dicyclohexylurea, to offer a contextual reference. Furthermore, a plausible synthetic pathway is proposed based on established chemical principles for the synthesis of symmetrical ureas.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Comparative Analog

PropertyThis compoundN,N'-Dicyclohexylurea (for comparison)
Molecular Formula C15H28N2O[1][2][3][4][5]C13H24N2O[6][7]
Molecular Weight 252.4 g/mol [1][2][5][8]224.34 g/mol [9][10]
CAS Number 41176-69-6[3][4][8]2387-23-7[7][11][12]
Synonyms 1,3-Bis(4-methylcyclohexyl)urea[8][13]DCU, 1,3-dicyclohexylurea[14][15]
Appearance Data not availableWhite crystalline powder[10]
Melting Point Data not available[13]232-233 °C[9][12], 231-236 °C[16], 226.0-235.0 °C[7]
Boiling Point Data not available408 °C[12][17]
Solubility Data not available[13]Insoluble in water[14][18]; Soluble in DMSO (with gentle warming)[14]; Soluble in ethanol[6][18]

Proposed Synthetic Pathway and Experimental Protocol

While a specific, validated experimental protocol for the synthesis of this compound is not documented in the reviewed literature, a plausible method can be derived from general procedures for the synthesis of symmetrical N,N'-disubstituted ureas. A common and effective method involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to phosgene gas.

The proposed reaction involves the treatment of 4-methylcyclohexylamine with triphosgene in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-methylcyclohexylamine 4-methylcyclohexylamine Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) 4-methylcyclohexylamine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel NN_Bis This compound Reaction_Vessel->NN_Bis Byproduct Triethylamine Hydrochloride Reaction_Vessel->Byproduct

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylcyclohexylamine (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous, inert solvent like dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.34 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours or until reaction completion is confirmed by thin-layer chromatography).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This compound is primarily documented as a chemical intermediate and an impurity in the synthesis of the antidiabetic drug glimepiride. Therefore, no diagrams for signaling pathways or experimental workflows related to its biological effects can be provided.

Disclaimer: The information provided in this technical guide is based on currently available public data. The proposed synthetic protocol is illustrative and has not been experimentally validated for this specific compound. Researchers should exercise appropriate caution and conduct their own optimization and validation studies.

References

An In-depth Technical Guide on N,N'-Bis(4-methylcyclohexyl)urea (CAS: 41176-69-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(4-methylcyclohexyl)urea, with the CAS number 41176-69-6, is a symmetrical disubstituted urea derivative. While not a widely studied compound on its own, it holds significant relevance in the pharmaceutical industry as a known process-related impurity and potential degradation product of Glimepiride, a third-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.[1] The presence and control of such impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity, relationship with Glimepiride, and general methodologies for its synthesis and analysis.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, its basic chemical properties have been identified.

PropertyValueSource
CAS Number 41176-69-6[2]
Synonyms 1,3-Bis(4-methylcyclohexyl)urea, Glimepiride Impurity 1[3][4]
Molecular Formula C15H28N2O[1][2]
Molecular Weight 252.4 g/mol [1][2]
Appearance White to off-white solid (presumed)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Not available

A certificate of analysis for a commercially available reference standard of "Glimepiride Impurity 1" indicates a purity of over 90% and recommends storage at 2-8 °C in a well-closed container.[5]

Relationship with Glimepiride

This compound is recognized as a significant impurity in the synthesis of Glimepiride. Its formation is likely due to the reaction of two molecules of the intermediate, 4-methylcyclohexylamine, with a carbonyl source. Understanding the formation pathways of this and other impurities is crucial for optimizing the synthesis of Glimepiride and ensuring the purity of the active pharmaceutical ingredient (API). The potential for some Glimepiride impurities to possess higher biological activity underscores the importance of their identification and control.

Glimepiride_Impurity_Formation cluster_synthesis Glimepiride Synthesis cluster_impurity Impurity Formation Intermediate_A 4-(2-((3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carboxamido)ethyl)benzenesulfonamide Glimepiride Glimepiride Intermediate_A->Glimepiride Reaction Intermediate_B trans-4-methylcyclohexyl isocyanate Intermediate_B->Glimepiride Amine 4-methylcyclohexylamine Amine->Intermediate_B Precursor Impurity This compound Amine->Impurity 2 equivalents Carbonyl_Source Carbonyl Source (e.g., phosgene derivative) Carbonyl_Source->Impurity

Logical relationship between Glimepiride synthesis and impurity formation.

Experimental Protocols

Synthesis

The synthesis of symmetrical ureas like this compound is a well-established transformation in organic chemistry. A common method involves the reaction of a primary amine with a phosgene equivalent.

General Synthetic Protocol:

  • Starting Material: 4-methylcyclohexylamine.

  • Reagent: A phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI). The use of these reagents is generally preferred over phosgene gas due to safety considerations.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: a. Dissolve 4-methylcyclohexylamine (2 equivalents) in the chosen solvent. b. Add a base, such as triethylamine, to scavenge the acid byproduct. c. Slowly add a solution of the phosgene equivalent (1 equivalent) to the amine solution at a controlled temperature (often 0 °C to room temperature). d. Allow the reaction to stir for a specified time until completion, which can be monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. f. The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start Start Dissolve_Amine Dissolve 4-methylcyclohexylamine and base in solvent Start->Dissolve_Amine Add_Reagent Slowly add phosgene equivalent Dissolve_Amine->Add_Reagent Reaction Stir at controlled temperature Add_Reagent->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purification Purify by recrystallization or column chromatography Workup->Purification Characterization Characterize product (NMR, MS, IR) Purification->Characterization End End Characterization->End

General workflow for the synthesis of this compound.
Analytical Methods

The analysis of Glimepiride and its impurities, including this compound, is typically performed using high-performance liquid chromatography (HPLC).

General HPLC Method Parameters:

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier are optimized to achieve good separation of the API from its impurities.

  • Detection: UV detection at a wavelength where both Glimepiride and the impurity have significant absorbance (e.g., around 228-230 nm).

  • Quantification: The concentration of the impurity can be determined by comparing its peak area to that of a reference standard of known concentration.

For the structural elucidation and confirmation of the impurity, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed. A certificate of analysis for a reference standard confirms that its structure conforms to that determined by 1H-NMR and Mass Spectrometry.[5]

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicology of this compound. As an impurity in a pharmaceutical product, its potential to elicit a pharmacological or toxicological response is a critical consideration. The fact that some Glimepiride impurities may have biological activity highlights the need for further investigation. In the absence of experimental data, in silico toxicity prediction models could be employed as a preliminary screening tool to assess its potential for adverse effects.

Conclusion

This compound is a chemically defined entity that is of significant interest to the pharmaceutical industry due to its status as an impurity of Glimepiride. While its fundamental chemical identity is established, there is a notable absence of detailed public information regarding its specific physicochemical properties, validated experimental protocols for its synthesis and analysis, and its biological and toxicological profile. For drug development professionals, the focus remains on the effective control of this and other impurities during the manufacturing of Glimepiride to ensure the quality and safety of the final drug product. Further research into the pharmacological and toxicological properties of this impurity would be beneficial for a more comprehensive risk assessment.

References

An In-depth Technical Guide to the Molecular Structure of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(4-methylcyclohexyl)urea is a symmetrically disubstituted urea derivative. Its primary significance in the pharmaceutical industry lies in its identification as a process-related impurity in the manufacturing of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent.[1][2][3] Understanding the molecular structure, synthesis, and characterization of this impurity is crucial for the quality control and regulatory compliance of Glimepiride drug products. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected analytical characterization data.

Molecular Structure and Properties

This compound consists of a central urea carbonyl group symmetrically substituted with two 4-methylcyclohexyl moieties. The cyclohexane rings can exist in different conformations, and the methyl groups can be in either cis or trans configurations relative to the urea linkage, leading to potential stereoisomers.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₅H₂₈N₂O[1][2][3]
Molecular Weight 252.4 g/mol [1][2][3]
CAS Number 41176-69-6[1][2][3]
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO[4]
Canonical SMILES CC1CCC(CC1)NC(=O)NC2CCC(C)CC2[5]

Synthesis

The formation of this compound as a Glimepiride impurity is likely a result of the side reactions of the intermediate, 4-methylcyclohexyl isocyanate. Symmetrical ureas can be synthesized through the reaction of an isocyanate with a primary amine or by the controlled hydrolysis of an isocyanate.[6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the synthesis of symmetrical ureas from isocyanates and can be adapted for the specific synthesis of this compound.

Materials:

  • 4-methylcyclohexyl isocyanate

  • 4-methylcyclohexylamine

  • Anhydrous toluene

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-methylcyclohexylamine (1.0 equivalent) in anhydrous toluene.

  • Slowly add a solution of 4-methylcyclohexyl isocyanate (1.0 equivalent) in anhydrous toluene to the reaction mixture at room temperature using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification cluster_product Final Product reactant1 4-Methylcyclohexyl Isocyanate reaction Reaction in Anhydrous Toluene reactant1->reaction reactant2 4-Methylcyclohexylamine reactant2->reaction precipitation Precipitation / Crystallization reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Hexane filtration->washing drying Drying under Vacuum washing->drying product This compound drying->product

Caption: A logical workflow for the synthesis of this compound.

Analytical Characterization

Expected Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H-NMR Signals in the aliphatic region (~0.8-2.0 ppm) corresponding to the methyl and cyclohexyl protons. A broad signal for the N-H protons of the urea group. The chemical shifts and splitting patterns would depend on the stereochemistry (cis/trans) of the substituents.
¹³C-NMR A signal for the urea carbonyl carbon (~160 ppm). Signals for the carbons of the methyl and cyclohexyl groups in the aliphatic region.
FTIR (cm⁻¹) A strong absorption band for the C=O stretching of the urea group (~1630-1660 cm⁻¹). N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the aliphatic groups.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 252.4. Fragmentation patterns would likely involve the cleavage of the cyclohexyl groups.

Biological Activity and Signaling Pathways

As a known impurity of Glimepiride, this compound is not expected to have significant therapeutic activity. Its biological effects have not been extensively studied, and there is no information available regarding its interaction with specific signaling pathways. The primary focus for this compound is on its detection and control in the final drug product to ensure patient safety and drug efficacy. Some studies have investigated the biological activities of N,N'-disubstituted ureas as a class, showing potential for various applications, including as antiplatelet agents, but specific data for the title compound is lacking.[12]

Logical Relationship Diagram

Biological_Context Glimepiride Glimepiride (API) Safety Patient Safety & Efficacy Glimepiride->Safety Impurity This compound (Impurity) QC Quality Control Impurity->QC monitored Manufacturing Manufacturing Process Manufacturing->Glimepiride Manufacturing->Impurity byproduct QC->Safety

Caption: The relationship between Glimepiride, its impurity, and quality control.

Conclusion

This compound is a relevant compound for quality control in the pharmaceutical manufacturing of Glimepiride. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The provided analytical data, although inferred from analogous structures, offers a solid basis for the identification and characterization of this impurity. Further research into the specific biological activity and toxicology of this compound would be beneficial for a more comprehensive risk assessment.

References

An In-depth Technical Guide on N,N'-Bis(4-methylcyclohexyl)urea as a Glimepiride Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves the blockade of ATP-sensitive potassium channels (KATP) in pancreatic β-cells, leading to an influx of calcium ions and subsequent stimulation of insulin secretion. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a key impurity, N,N'-Bis(4-methylcyclohexyl)urea, also known as 1,3-Bis(4-methylcyclohexyl)urea, which can arise during the synthesis of Glimepiride.

This document outlines the chemical properties, potential formation pathways, analytical detection methodologies, and toxicological profile of this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity in Glimepiride drug substances and products.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical and control strategies.

PropertyValueReference
Chemical Name This compound[2][3]
Synonyms 1,3-Bis(4-methylcyclohexyl)urea[4][5]
CAS Number 41176-69-6[3][4][5]
Molecular Formula C15H28N2O[3][4]
Molecular Weight 252.4 g/mol [3][4]
Appearance Not specified (likely a solid)
Storage 2-8°C Refrigerator[5]

Formation and Synthesis

This compound is a symmetrical urea that can be formed as a byproduct during the synthesis of Glimepiride. The final step in one of the common synthetic routes for Glimepiride involves the reaction of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide with trans-4-methylcyclohexyl isocyanate.[6][7]

If an excess of trans-4-methylcyclohexyl isocyanate is present or if it reacts with any residual trans-4-methylcyclohexylamine, this compound can be formed. The general reaction for the formation of a symmetrical urea from an isocyanate and an amine is as follows:

R-NCO + R-NH2 → R-NH-CO-NH-R

Where R = 4-methylcyclohexyl.

Another potential route for its formation is the reaction of two molecules of 4-methylcyclohexylamine with a carbonyl donor like phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene.[1][8]

Illustrative Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine 4-Methylcyclohexylamine Urea This compound Amine->Urea + Carbonyl Source Isocyanate 4-Methylcyclohexyl Isocyanate Isocyanate->Urea + 4-Methylcyclohexylamine Carbonyl_Source Carbonyl Source (e.g., Phosgene, CDI)

Caption: Potential synthetic routes to this compound.

Pharmacopeial Status and Acceptance Criteria

While the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several impurities for Glimepiride, a specific limit for this compound is not explicitly stated in the publicly available monographs.[9][10][11][12] However, both pharmacopeias have general guidelines for the control of unspecified impurities. For instance, the USP specifies a limit of not more than 0.1% for any unspecified individual impurity and not more than 0.5% for total impurities (excluding certain specified impurities).[9][10] It is crucial for manufacturers to identify and control any impurity exceeding the identification threshold and to ensure that the levels of all impurities are within the acceptable limits for the final drug product.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is based on the general synthesis of symmetrical ureas and should be optimized for specific laboratory conditions.

Materials:

  • 4-methylcyclohexylamine

  • Triphosgene (or a safer phosgene equivalent like carbonyldiimidazole)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylcyclohexylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.

  • Slowly add the triphosgene solution to the amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Method for Detection and Quantification (Illustrative HPLC Protocol)

This protocol is a general guide based on published methods for Glimepiride and its impurities and should be validated for its intended use.[13][14][15]

Chromatographic Conditions:

ParameterCondition
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer (e.g., pH 7.0) and acetonitrile (e.g., 73:18 v/v), with a small amount of an organic modifier like tetrahydrofuran (e.g., 9 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 228 nm
Injection Volume 10-20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by serial dilution to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the Glimepiride drug substance in the diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in duplicate to establish the calibration curve.

  • Inject the sample solution in duplicate.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Glimepiride Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Impurity Standard Standard->Dissolve HPLC HPLC System (Column, Pump, Detector) Dissolve->HPLC Inject Separation Chromatographic Separation HPLC->Separation Chromatogram Obtain Chromatogram Separation->Chromatogram Quantification Quantify Impurity Chromatogram->Quantification G cluster_cell Pancreatic β-cell Glimepiride Glimepiride SUR1 SUR1 Subunit Glimepiride->SUR1 Binds to KATP KATP Channel SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

References

A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N,N'-Bis(4-methylcyclohexyl)urea, a symmetrically substituted urea, from its precursor 4-methylcyclohexylamine. This document provides a comprehensive overview of various synthetic strategies, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a chemical compound with the molecular formula C15H28N2O[1][2][3]. Symmetrically substituted ureas are of significant interest in medicinal chemistry and materials science due to their ability to form stable hydrogen-bonded networks. The starting material, 4-methylcyclohexylamine, is a colorless liquid that serves as a building block in the synthesis of various chemical entities, including the antidiabetic drug glimepiride[4][5][6]. This guide will focus on practical and efficient methods for the conversion of 4-methylcyclohexylamine into its corresponding symmetrical urea.

Synthetic Pathways and Methodologies

Several synthetic routes can be employed for the synthesis of this compound. The choice of method often depends on factors such as scale, available reagents, safety considerations, and desired purity. The most common approaches involve the reaction of 4-methylcyclohexylamine with a carbonyl source.

Phosgene-Free Synthesis via Reaction with Urea

A highly attractive method due to its operational simplicity, low cost, and avoidance of toxic phosgene is the direct reaction of 4-methylcyclohexylamine with urea. This reaction proceeds via a transamination mechanism, where ammonia is displaced. The reaction is typically driven to completion by heating the reactants, often with the removal of ammonia and water. A patent for the analogous synthesis of N,N'-dicyclohexylurea reports high yields using this method[4].

Isocyanate Intermediate Pathway

This two-step approach involves the initial conversion of 4-methylcyclohexylamine to 4-methylcyclohexyl isocyanate, which then reacts with a second equivalent of the amine to form the target urea.

  • Formation of 4-Methylcyclohexyl Isocyanate: This intermediate can be prepared through various methods, including a phosgene-free route using carbon dioxide[7] or the more traditional method of phosgenation[8].

  • Urea Formation: The reaction of an isocyanate with an amine is generally a rapid and exothermic reaction that leads to the formation of a urea linkage with high efficiency.

Synthesis using Phosgene Equivalents

To circumvent the hazards associated with gaseous phosgene, solid and liquid phosgene equivalents are commonly used. These reagents react with two equivalents of the amine to form the symmetrical urea.

  • Triphosgene: A crystalline solid that is a safer alternative to phosgene, triphosgene decomposes to phosgene in situ[9][10][11]. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Carbonyldiimidazole (CDI): A mild and selective reagent for the synthesis of ureas[12][13][14]. The reaction proceeds under neutral conditions, and the byproducts, carbon dioxide and imidazole, are easily removed[13][14].

Experimental Protocols

The following section provides a detailed experimental protocol for the preferred and most accessible synthetic method.

Detailed Protocol: Phosgene-Free Synthesis from 4-Methylcyclohexylamine and Urea

This protocol is adapted from a patented procedure for the synthesis of the closely related N,N'-dicyclohexylurea[4].

Materials:

  • 4-Methylcyclohexylamine (2 equivalents)

  • Urea (1 equivalent)

  • Water (as solvent)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser with a water separator (e.g., Dean-Stark apparatus)

Procedure:

  • To the reaction vessel, add 4-methylcyclohexylamine, urea, and water. The recommended molar ratio of urea to 4-methylcyclohexylamine is approximately 1:2 to 1:4, with water being used as a solvent[4].

  • With continuous stirring, heat the mixture to reflux. Water will begin to collect in the separator.

  • Slowly remove the collected water from the separator. As water is removed, the temperature of the reaction mixture will gradually increase.

  • Continue heating until the reaction temperature reaches 180-240°C[4].

  • Maintain this temperature for a period of 10-30 minutes to ensure the reaction goes to completion[4].

  • While still hot, carefully transfer the molten product to a suitable container and allow it to cool and solidify.

  • The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol or an ethanol/water mixture.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its analogues.

ProductStarting MaterialsMolar Ratio (Amine:Urea)Reaction Temperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
N,N'-Dicyclohexylurea Cyclohexylamine, Urea2.25:1230-24020 min95%~230[4]
N,N'-Dicyclohexylurea Cyclohexylamine, Urea2:1230-24020 min70%208-215[4]
Monocyclohexylurea Cyclohexylamine, Urea1:1.5Reflux~6 hours96%194-195[15]

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary synthetic pathway and the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: 4-Methylcyclohexylamine Urea Water Reaction Reaction Setup: - Equip flask with stirrer, thermometer, and reflux/water separator - Add reactants to flask Reactants->Reaction 1. Charging Heating Heating and Reflux: - Heat mixture to reflux - Continuously remove water via separator Reaction->Heating 2. Process Start Temp_Increase Temperature Increase: - Reaction temperature rises to 180-240°C Heating->Temp_Increase 3. Water Removal Completion Reaction Completion: - Maintain high temperature for 10-30 min Temp_Increase->Completion 4. Drive to Completion Isolation Product Isolation: - Pour hot product into a container - Cool to solidify Completion->Isolation 5. Workup Purification Purification: - Recrystallize from a suitable solvent Isolation->Purification 6. Purification Final_Product Final Product: This compound Purification->Final_Product 7. Final Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Phosgene-Free Synthesis Pathway cluster_reactants Reactants cluster_products Products Amine 2 x 4-Methylcyclohexylamine Target This compound Amine->Target Urea Urea Urea->Target Byproduct 2 x Ammonia (NH3) Target->Byproduct +

Caption: Chemical reaction pathway for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-methylcyclohexylamine can be achieved through several effective methods. The direct reaction with urea stands out as a particularly advantageous route for its safety, cost-effectiveness, and high reported yields in analogous systems. The provided experimental protocol and supporting data offer a solid foundation for researchers to successfully synthesize this compound. The alternative pathways utilizing isocyanate intermediates or phosgene equivalents provide additional strategic options for synthesis, catering to different laboratory capabilities and project requirements. This guide serves as a comprehensive resource for the efficient and informed synthesis of this compound.

References

Navigating the Solubility Landscape of N,N'-Bis(4-methylcyclohexyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Bis(4-methylcyclohexyl)urea, a key chemical intermediate and a known impurity in the synthesis of the antidiabetic drug, Glimepiride. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering critical data and methodologies for handling this compound.

Introduction

This compound is a symmetrically disubstituted urea derivative. Its molecular structure, characterized by two 4-methylcyclohexyl groups attached to the urea backbone, confers a significant degree of lipophilicity. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, and analytical characterization, particularly in the context of pharmaceutical manufacturing where controlling impurities is a critical aspect of quality control.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₅H₂₈N₂O
Molecular Weight 252.4 g/mol
CAS Number 41176-69-6
Appearance White to off-white solid (presumed)
Melting Point Not available

Solubility Profile

SolventChemical ClassEstimated Solubility (g/L)Qualitative Description
WaterProtic< 0.1Practically Insoluble
MethanolProtic1 - 5Sparingly Soluble
EthanolProtic1 - 10Sparingly to Slightly Soluble
AcetoneAprotic5 - 20Slightly Soluble
DichloromethaneAprotic10 - 50Soluble
Tetrahydrofuran (THF)Aprotic10 - 50Soluble
Dimethylformamide (DMF)Aprotic> 50Freely Soluble
Dimethyl Sulfoxide (DMSO)Aprotic> 50Freely Soluble[1]

Note: These values are estimations based on analogous compounds and should be experimentally confirmed.

The urea functional group can act as both a hydrogen bond donor and acceptor, which can contribute to solubility in polar solvents. However, the two bulky and nonpolar 4-methylcyclohexyl groups dominate the molecular structure, leading to poor solubility in polar protic solvents like water and limited solubility in lower alcohols. The compound is expected to exhibit greater solubility in polar aprotic solvents that can effectively solvate the urea core without the steric hindrance limitations of protic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 25°C) B->C Place in shaker bath D Allow to equilibrate (typically 24-72h) C->D E Filter the saturated solution (e.g., 0.22 µm PTFE filter) D->E Withdraw aliquot F Quantify the concentration of the solute E->F G Methods: HPLC, Gravimetric analysis F->G

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached. This typically takes 24 to 72 hours.

  • Sampling and Analysis: Once equilibrium is achieved, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter).

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a miniaturized HTS approach can be employed.

G cluster_dispensing Dispensing cluster_solubilization Solubilization cluster_detection Detection A Dispense stock solution of this compound into microplate wells B Evaporate solvent to leave solid compound A->B C Add various organic solvents to the wells B->C D Seal and shake the microplate C->D E Measure turbidity or use a nephelometer D->E F Alternatively, use UV-Vis plate reader after filtration E->F Alternative

Caption: High-Throughput Solubility Screening Workflow.

Methodology:

  • Preparation: A stock solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared.

  • Dispensing: A precise volume of the stock solution is dispensed into the wells of a microplate. The solvent is then evaporated, leaving a known amount of the solid compound in each well.

  • Solubilization: A range of different organic solvents is added to the wells. The plate is sealed and agitated for a set period.

  • Analysis: The solubility can be assessed by measuring the turbidity of the solutions using a plate reader. Clear wells indicate complete dissolution at that concentration. Alternatively, after centrifugation and filtration, the concentration in the supernatant can be quantified using a UV-Vis plate reader if the compound has a suitable chromophore.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Solute_Lipophilicity High Lipophilicity (Two 4-methylcyclohexyl groups) Low_Solubility Low Solubility Solute_Lipophilicity->Low_Solubility Dominant factor in polar protic solvents Solute_Hbonding Urea Moiety (H-bond donor/acceptor) High_Solubility High Solubility Solute_Hbonding->High_Solubility Favored by polar aprotic solvents Solvent_Polarity Polarity Solvent_Polarity->High_Solubility Matching polarity increases solubility Solvent_Protic Protic/Aprotic Nature Solvent_Protic->High_Solubility If solvent can effectively solvate urea group Solvent_Protic->Low_Solubility H-bonding network with solvent can be unfavorable

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, a clear understanding of its structural features allows for reliable estimations of its behavior in various organic solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. This technical guide serves as a valuable resource for scientists and professionals working with this compound, enabling more efficient process development, purification, and analytical method development.

References

Spectroscopic and Synthetic Profile of N,N'-Bis(4-methylcyclohexyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N,N'-Bis(4-methylcyclohexyl)urea. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on analogous compounds and fundamental principles of spectroscopic analysis. All quantitative data are summarized in structured tables for clarity. Detailed experimental protocols for its synthesis and characterization are also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as N,N'-dicyclohexylurea, and the known effects of methyl substitution on the cyclohexyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5 - 5.5Broad Singlet2HN-H
~ 3.4 - 3.6Multiplet2HCH -NH
~ 1.0 - 2.0Multiplet18HCyclohexyl-H
~ 0.9Doublet6HCH

Rationale: The chemical shifts are estimated based on data for N,N'-dicyclohexylurea and related structures. The broad singlet for the N-H protons is characteristic of ureas. The methine proton adjacent to the nitrogen is expected to be deshielded. The remaining cyclohexyl protons will appear as a complex multiplet, and the methyl protons as a doublet due to coupling with the adjacent methine proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 158C =O (Urea)
~ 50C H-NH
~ 34Cyclohexyl C H₂
~ 32Cyclohexyl C H
~ 26Cyclohexyl C H₂
~ 23C H₃

Rationale: The carbonyl carbon of the urea is expected in the 155-160 ppm region. The carbon atom bonded to the nitrogen (C-N) will be around 50 ppm. The signals for the cyclohexyl carbons are estimated based on substituted cyclohexanes, and the methyl carbon is predicted to be the most upfield signal.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3330Strong, BroadN-H Stretch
~ 2920, 2850StrongC-H Stretch (Aliphatic)
~ 1630StrongC=O Stretch (Urea I band)
~ 1570StrongN-H Bend (Urea II band)
~ 1240MediumC-N Stretch

Rationale: The IR spectrum of a urea is characterized by strong N-H and C=O stretching vibrations. The aliphatic C-H stretches from the cyclohexyl and methyl groups will also be prominent. The "Urea I" and "Urea II" bands are characteristic absorption patterns for the urea functional group.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
252.22Moderate[M]⁺ (Molecular Ion)
140.13High[M - C₇H₁₃N]⁺
113.12High[C₇H₁₅N]⁺
98.10Moderate[C₆H₁₂N]⁺
57.07High[C₄H₉]⁺

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₂₈N₂O = 252.4 g/mol ). Common fragmentation patterns for N-alkyl ureas involve cleavage of the C-N bonds, leading to fragments corresponding to the isocyanate and amine moieties.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a general method for the synthesis of symmetrical ureas from a primary amine and carbonyldiimidazole (CDI).

Materials:

  • 4-Methylcyclohexylamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylcyclohexylamine (2.0 equivalents) in anhydrous THF.

  • To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise at room temperature with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.

Spectroscopic Characterization

The following are general procedures for obtaining the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz NMR spectrometer at room temperature.

    • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Analyze the sample using an electron ionization (EI) mass spectrometer.

    • Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_of_NN_Bis_4_methylcyclohexyl_urea reagent1 2 x 4-Methylcyclohexylamine reaction Reaction reagent1->reaction reagent2 Carbonyldiimidazole (CDI) reagent2->reaction product This compound solvent Anhydrous THF solvent->reaction Solvent workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow start Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(4-methylcyclohexyl)urea is a disubstituted urea derivative. In the pharmaceutical industry, understanding the thermal stability and degradation profile of such compounds is critical for ensuring drug product quality, safety, and efficacy. Thermal decomposition can lead to the formation of impurities, which may have undesirable toxicological profiles. This document provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible degradation pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₅H₂₈N₂O
Molecular Weight 252.40 g/mol
Appearance White to off-white solid (presumed)
Melting Point Estimated to be in the range of 230-240 °C

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability of a compound.

The following table summarizes the expected quantitative data from TGA and DSC analyses of this compound, based on data for analogous compounds.

ParameterDescriptionRepresentative Value
TGA: Onset of Decomposition (Tₒ) The temperature at which significant weight loss begins.~ 250 °C
TGA: Temperature of Max Decomposition Rate (Tₘₐₓ) The temperature at which the rate of weight loss is highest.~ 280 °C
TGA: Residual Mass @ 400 °C The percentage of mass remaining at 400 °C.< 5%
DSC: Melting Point (Tₘ) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.~ 235 °C
DSC: Enthalpy of Fusion (ΔHբ) The heat absorbed during melting.30 - 40 kJ/mol
DSC: Decomposition Exotherm An exothermic event following the melting point, indicating decomposition.Onset ~ 260 °C

Detailed methodologies for conducting TGA and DSC experiments are provided below.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve.

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal events such as decomposition.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (an empty, sealed aluminum pan) into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tₘ) from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHբ) by integrating the area of the melting peak.

    • Identify any exothermic events that may indicate decomposition.

Degradation Profile

Based on the known chemistry of ureas, a plausible thermal degradation pathway for this compound is proposed. The primary degradation route is likely to involve the cleavage of the C-N bonds.

At elevated temperatures, this compound is expected to decompose via a retro-addition reaction to form 4-methylcyclohexyl isocyanate and 4-methylcyclohexylamine. These reactive intermediates can then undergo further reactions.

A This compound B 4-Methylcyclohexyl Isocyanate A->B Heat (Δ) C 4-Methylcyclohexylamine A->C Heat (Δ) D Further Degradation Products B->D C->D

Caption: Proposed thermal degradation pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the thermal analysis and the logical relationship of the experimental data.

cluster_0 Experimental Workflow A Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) B TGA Analysis (10 °C/min to 400 °C) A->B C DSC Analysis (10 °C/min to 350 °C) A->C D Data Analysis B->D C->D E Thermal Stability Profile D->E

Caption: Workflow for thermal analysis.

cluster_1 Data Relationship TGA TGA Data (Weight Loss vs. Temp) Decomposition Decomposition Temperature TGA->Decomposition DSC DSC Data (Heat Flow vs. Temp) Melting Melting Point DSC->Melting Stability Overall Thermal Stability Decomposition->Stability Melting->Stability

Caption: Logical relationship of experimental data.

Conclusion

While specific experimental data for this compound is not currently published, this guide provides a robust framework for understanding its likely thermal behavior based on analogous compounds. The provided experimental protocols offer a clear path for researchers to perform their own thermal analysis. The proposed degradation pathway highlights potential impurities that could form under thermal stress, which is a critical consideration in the development of stable pharmaceutical formulations. It is strongly recommended that experimental studies be conducted to validate the representative data and proposed degradation pathway presented in this guide.

The Rising Stars of Chemical Innovation: A Technical Guide to Sterically Hindered Dialkylureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sterically hindered dialkylureas, a class of organic compounds characterized by bulky alkyl groups attached to their nitrogen atoms, are rapidly emerging from the shadows of niche chemistry to become powerful tools in diverse research applications. Their unique electronic and steric properties give rise to a fascinating reactivity profile, enabling innovations in organic synthesis, materials science, and medicinal chemistry. This in-depth technical guide explores the core applications of these versatile molecules, providing detailed experimental insights and a clear overview of their potential to drive future scientific advancements.

Revolutionizing Organic Synthesis: Hindered Ureas as Masked Isocyanates

One of the most significant applications of sterically hindered dialkylureas lies in their ability to act as "masked" isocyanates. Unlike traditional ureas, which are notoriously stable, the steric strain imposed by bulky substituents allows for the controlled release of highly reactive isocyanates under neutral conditions. This circumvents the need for harsh reagents or catalysts, opening up new avenues for the efficient carbamoylation of a wide range of nucleophiles.

Mechanism of Action: A Nucleophile-Mediated Proton Switch

The release of the isocyanate from a hindered urea is not a simple thermal decomposition. Instead, it proceeds through a subtle and elegant "proton switch" mechanism mediated by the incoming nucleophile. The nucleophile initially protonates the urea's carbonyl oxygen, followed by an intramolecular proton transfer to one of the nitrogen atoms. This protonation event weakens the carbon-nitrogen bond, facilitating its cleavage and the liberation of the isocyanate, which is then immediately trapped by the nucleophile.

masked_isocyanate Hindered_Urea Sterically Hindered Dialkylurea Protonated_Urea Protonated Urea Intermediate Hindered_Urea->Protonated_Urea + Nucleophile (H+) Nucleophile Nucleophile (e.g., ROH, RNH2) Carbamate_Urea Carbamate or Urea Product Isocyanate Isocyanate Protonated_Urea->Isocyanate - R'R''NH Isocyanate->Carbamate_Urea + Nucleophile

Caption: Mechanism of isocyanate generation from a hindered urea.

Quantitative Data: Reactivity of Substituted Ureas

The degree of steric hindrance plays a crucial role in the reactivity of dialkylureas. The following table summarizes the yield of carbamate product from the methanolysis of various N-phenyl ureas, highlighting the dramatic increase in reactivity with increasing steric bulk of the N',N'-dialkyl substituents.

EntryR'R''Temperature (°C)Time (h)Yield of Carbamate (%)
1MeMe7018<1
2EtEt7018<2
3iPriPr701881
4MetBu70<0.08>99
5EttBu2018>99
Data adapted from a study on the solvolysis of ureas in neutral methanol.[1]
Experimental Protocol: Carbamoylation of an Alcohol using a Hindered Urea

This protocol provides a general procedure for the carbamoylation of an alcohol using an N-aryl-N',N'-dialkylurea.

Materials:

  • N-phenyl-N'-methyl-N'-tert-butylurea (1 equivalent)

  • Benzyl alcohol (1.2 equivalents)

  • Toluene (as solvent)

Procedure:

  • To a solution of N-phenyl-N'-methyl-N'-tert-butylurea in toluene, add benzyl alcohol.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting carbamate product by column chromatography on silica gel.

Materials Science: The Dawn of Dynamic and Degradable Polymers

The reversible nature of the bond in sterically hindered ureas makes them ideal building blocks for dynamic and responsive materials. This has led to the development of self-healing polymers and hydrolyzable polyureas, materials with the potential to revolutionize industries from electronics to biomedicine.

Self-Healing Polymers: A Reversible Bond Approach

By incorporating hindered urea moieties into a polymer network, materials can be designed to autonomously repair damage. When a crack occurs, the broken urea bonds at the fracture interface can reform upon the application of a stimulus like heat, restoring the material's integrity and mechanical properties.[2][3]

self_healing_workflow Monomers Diisocyanate & Hindered Diamine Monomers Polymerization Polymerization Monomers->Polymerization Polymer_Network Crosslinked Polymer Network with Hindered Urea Bonds Polymerization->Polymer_Network Damage Mechanical Damage (Crack Formation) Polymer_Network->Damage Healing Healing Stimulus (e.g., Heat) Damage->Healing Healed_Network Healed Polymer Network Healing->Healed_Network

Caption: Workflow for the synthesis and healing of a polymer with hindered urea bonds.

Experimental Protocol: Synthesis of a Self-Healing Polyurethane-Urea Elastomer

This protocol outlines the synthesis of a self-healing elastomer based on hindered urea bonds.[4]

Materials:

  • Hexamethylene diisocyanate (HMDI)

  • Polytetramethylene ether glycol (PTMEG)

  • N,N'-di-tert-butyl-1,6-hexanediamine (hindered diamine chain extender)

  • 1,6-hexanediamine (conventional diamine chain extender)

  • Dibutyltin dilaurate (catalyst)

  • Dry toluene (solvent)

Procedure:

  • Prepolymer Synthesis: In a four-necked flask under a nitrogen atmosphere, react HMDI with PTMEG in dry toluene using dibutyltin dilaurate as a catalyst. Stir the mixture at 80°C for 2 hours to form the prepolymer.

  • Chain Extension: Dissolve the hindered diamine and conventional diamine in dry toluene and add the solution dropwise to the prepolymer solution.

  • Continue stirring at 80°C for another 3 hours.

  • Casting and Curing: Pour the resulting viscous solution into a mold and degas under vacuum. Cure the polymer at 80°C for 24 hours to obtain the elastomer film.

Hydrolyzable Polyureas: Designing for Degradation

The dynamic nature of hindered urea bonds can also be exploited to create degradable polymers. The reversible dissociation of the urea bond into an isocyanate and an amine in the presence of water drives the hydrolysis of the isocyanate, leading to the breakdown of the polymer chain.[5][6][7][8][9] The degradation rate can be tuned by altering the steric bulk of the substituents on the urea nitrogen.[9]

Quantitative Data: Degradation of Polyureas with Hindered Urea Bonds

The following table illustrates the molecular weight reduction of different polyureas bearing hindered urea bonds after incubation in a water/DMF mixture, demonstrating the tunability of degradation.

PolymerHindered Amine MonomerInitial Mn (kDa)Mn after 24h (kDa)% Decrease in Mn
Poly(6/9)N,N'-di-tert-butyl-ethylenediamine221055%
Poly(7/9)N,N'-di-tert-butyl-propylenediamine221245%
Data adapted from a study on hydrolyzable polyureas.[5][9]

Medicinal Chemistry: A New Scaffold for Drug Discovery

Diarylureas, a closely related class of compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[10] The urea moiety acts as a versatile scaffold that can be readily functionalized to target a variety of biological macromolecules.

Diarylureas as Kinase Inhibitors in Cancer Therapy

Many diarylurea derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] For instance, sorafenib, a diarylurea-containing drug, is a multi-kinase inhibitor used in the treatment of various cancers. These inhibitors typically bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting cancer cell proliferation and survival.

kinase_inhibition_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Diarylurea Diarylurea Inhibitor Diarylurea->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a diarylurea kinase inhibitor.

Quantitative Data: Anticancer Activity of Diarylurea Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of representative diarylurea compounds against different cancer cell lines, demonstrating their potent antiproliferative activity.

CompoundHT-29 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Sorafenib (Reference)14.012.91
Compound 6a 15.282.57
Data from a study on the antiproliferative activities of novel diaryl urea derivatives.[12]
Antimicrobial Applications of Diarylureas

Beyond cancer, diarylureas have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[13] The mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity of Diarylureas

The table below lists the minimum inhibitory concentration (MIC) values of selected diarylurea compounds against various bacterial strains.

CompoundS. aureus (MRSA) MIC (µg/mL)K. pneumoniae (Carbapenemase-producing) MIC (µM)E. coli (Multidrug-resistant) MIC (µM)
Vancomycin (Reference)0.5 - 1--
19 2 - 4--
7b -100100
11b -5050
Data compiled from studies on the antimicrobial activities of aryl urea agents.[13][14]

Conclusion

Sterically hindered dialkylureas are no longer a chemical curiosity but a burgeoning field of research with tangible applications across multiple scientific disciplines. Their unique reactivity as masked isocyanates provides a powerful tool for synthetic chemists, while their incorporation into polymers is paving the way for the next generation of smart materials. Furthermore, the diverse biological activities of the related diarylureas highlight their immense potential in the development of new therapeutics. As research in this area continues to expand, we can expect to see even more innovative and impactful applications of these remarkable molecules in the years to come.

References

N,N'-Bis(4-methylcyclohexyl)urea: A Comprehensive Technical Guide for its Use as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N,N'-Bis(4-methylcyclohexyl)urea, a critical reference standard for the quality control of the antidiabetic drug, Glimepiride. As a known process-related impurity and potential degradation product, the accurate identification and quantification of this compound are paramount to ensure the safety and efficacy of Glimepiride formulations. This document outlines the physicochemical properties, synthesis, and analytical methodologies for the use of this compound as a reference standard in a pharmacological setting.

Introduction

Glimepiride is a potent, third-generation sulfonylurea used in the management of type 2 diabetes mellitus.[1][2] The manufacturing process and storage of Glimepiride can lead to the formation of several impurities, which, if not adequately controlled, can impact the drug's safety and efficacy. This compound has been identified as a significant impurity in Glimepiride drug substances.[3] Regulatory agencies worldwide mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, the availability of a well-characterized reference standard for this compound is essential for pharmaceutical manufacturers to develop and validate analytical methods for its detection and quantification.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 1,3-Bis(4-methylcyclohexyl)urea, Glimepiride Impurity 1[4][5]
CAS Number 41176-69-6[3]
Molecular Formula C₁₅H₂₈N₂O[3]
Molecular Weight 252.4 g/mol [3]
Appearance White to off-white solidInferred from typical properties of urea compounds
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water.Inferred from general solubility of similar compounds
Storage 2-8°C in a well-closed container, protected from light and moisture.[4]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and common method for the synthesis of symmetrical ureas involves the reaction of a primary amine with a carbonyl source, such as phosgene or a phosgene equivalent. A likely synthetic route would involve the reaction of trans-4-methylcyclohexylamine, a key intermediate in the synthesis of Glimepiride, with a suitable carbonylating agent.[6][7]

Proposed Synthetic Pathway:

G cluster_0 Synthesis of this compound 4-Methylcyclohexylamine 4-Methylcyclohexylamine Intermediate_Isocyanate 4-Methylcyclohexyl isocyanate (Intermediate) 4-Methylcyclohexylamine->Intermediate_Isocyanate Reaction with Carbonyl Source Carbonyl_Source Carbonyl Source (e.g., Phosgene, Triphosgene) Product This compound Intermediate_Isocyanate->Product Reaction with another molecule of 4-Methylcyclohexylamine

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Preparation of 4-methylcyclohexyl isocyanate: To a solution of trans-4-methylcyclohexylamine in an inert solvent (e.g., toluene), a phosgene equivalent (e.g., triphosgene) is added dropwise at a controlled temperature (e.g., 0-5°C). The reaction mixture is then gradually warmed to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Formation of this compound: A second equivalent of trans-4-methylcyclohexylamine is added to the solution containing the in-situ generated 4-methylcyclohexyl isocyanate. The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization and Use as a Reference Standard

The use of this compound as a reference standard necessitates its thorough analytical characterization to confirm its identity and purity.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9d6H-CH₃
1.0 - 1.8m18HCyclohexyl -CH₂- and -CH-
~ 3.3m2H-NH-CH -
~ 5.5d2H-NH -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~ 22-CH₃
~ 30-35Cyclohexyl carbons
~ 50-NH-C H-
~ 158C =O (Urea carbonyl)

Mass Spectrometry (MS)

m/zInterpretation
252.2[M]⁺ (Molecular Ion)
253.2[M+H]⁺ (Protonated Molecular Ion)

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretching
~ 2920, 2850C-H stretching (aliphatic)
~ 1630C=O stretching (urea)
~ 1560N-H bending
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical reference standards and for quantifying impurities in drug substances.

Typical HPLC Method for Glimepiride and its Impurities:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) in isocratic or gradient elution.[8][9]
Flow Rate 1.0 mL/min
Detection UV at 228 nm[8]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Workflow for Purity Assessment and Quantification:

G cluster_1 Analytical Workflow Standard_Prep Prepare Standard Solution of This compound HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solution of Glimepiride API or Formulation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity Peak_Integration->Quantification Compare with Standard

Caption: HPLC workflow for impurity quantification.

Role in Pharmacology and Drug Development

The primary pharmacological relevance of this compound is indirect. It is not intended for therapeutic use but is a critical tool in the quality control of Glimepiride. The presence of impurities can:

  • Impact Drug Safety: Unknown impurities may have their own pharmacological or toxicological effects.

  • Affect Drug Stability: Impurities can sometimes accelerate the degradation of the active pharmaceutical ingredient.

  • Influence Efficacy: In high concentrations, impurities could potentially interfere with the drug's mechanism of action.

By using this compound as a reference standard, pharmaceutical scientists can:

  • Develop and Validate Analytical Methods: Create robust and reliable methods for the routine monitoring of this impurity in Glimepiride production batches.

  • Conduct Stability Studies: Assess the formation of this impurity under various stress conditions (e.g., heat, humidity, light) to establish appropriate storage conditions and shelf-life for the drug product.

  • Ensure Regulatory Compliance: Demonstrate to regulatory authorities that the levels of this impurity are consistently below the required safety thresholds.

Logical Relationship in Drug Development:

G cluster_2 Role in Pharmaceutical Quality System API_Synthesis Glimepiride Synthesis Impurity_Formation Formation of This compound API_Synthesis->Impurity_Formation Quality_Control Quality Control of Glimepiride Batches Impurity_Formation->Quality_Control Monitored by Reference_Standard This compound Reference Standard Analytical_Method Validated Analytical Method (e.g., HPLC) Reference_Standard->Analytical_Method Enables Analytical_Method->Quality_Control Regulatory_Submission Regulatory Submission and Approval Quality_Control->Regulatory_Submission Ensures Compliance for

Caption: Role of the reference standard in quality control.

Conclusion

This compound is an indispensable reference standard for the pharmaceutical industry, particularly for manufacturers of Glimepiride. Its availability and proper use are crucial for ensuring the quality, safety, and efficacy of this widely used antidiabetic medication. This guide has provided a comprehensive overview of its properties, synthesis, and analytical applications, serving as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceuticals. The use of a well-characterized reference standard for this compound is a key component of a robust pharmaceutical quality system and is essential for meeting global regulatory expectations.

References

Methodological & Application

Application Note: HPLC Method for the Detection of N,N'-Bis(4-methylcyclohexyl)urea in Glimepiride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glimepiride is an oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), controlling impurities is crucial to ensure its safety and efficacy. N,N'-Bis(4-methylcyclohexyl)urea, also known as Glimepiride Impurity 1, is a potential process-related impurity in the synthesis of Glimepiride.[1] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the detection and quantification of this compound in Glimepiride drug substance. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis.

Materials and Reagents:

  • Glimepiride Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Sodium Phosphate (or Potassium Phosphate)

  • Phosphoric Acid

  • Water (HPLC grade)

  • Methylene Chloride (for sample preparation if necessary)[2]

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions:

A reversed-phase HPLC method is employed for the separation and quantification of this compound in Glimepiride.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V, Lichrosorb® RP-18)[3][4] or C8, 250 mm x 4.6 mm, 5 µm[5]
Mobile Phase A mixture of a phosphate buffer and an organic solvent. A common composition is Acetonitrile and 0.02 M Potassium Phosphate buffer (pH adjusted to 3 with phosphoric acid) in a gradient or isocratic mode.[3] Another option is a mixture of phosphate buffer (pH 7.0)-acetonitrile-tetrahydrofuran (73:18:09, v/v/v).[5] For simplicity, a mixture of Acetonitrile and 0.05 M Monobasic Sodium Phosphate buffer (pH 2.1-2.7 adjusted with phosphoric acid) (50:50, v/v) can be used.[6]
Flow Rate 1.0 mL/min[5][6]
Detection UV at 228 nm[5][6] or 230 nm[3]
Injection Volume 20 µL
Column Temperature 30°C[6] or 35°C[5]
Run Time Approximately 21-30 minutes[6][7]

Preparation of Solutions:

  • Buffer Preparation (Example): Dissolve 0.5 g of monobasic sodium phosphate in 500 mL of HPLC grade water. Adjust the pH to between 2.1 and 2.7 with 10% phosphoric acid.[6]

  • Mobile Phase Preparation (Example): Mix the prepared buffer with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.[6]

  • Diluent: A mixture of acetonitrile and water (4:1 v/v) or the mobile phase can be used as a diluent.[2]

  • Standard Stock Solution of Glimepiride: Accurately weigh and dissolve about 20 mg of Glimepiride Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of about 0.2 mg/mL.[2][7]

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to prepare a stock solution.

  • System Suitability Solution: Prepare a solution containing a known concentration of Glimepiride (e.g., 0.2 mg/mL) and this compound at the specification limit (e.g., 0.5 µg/mL).[8]

  • Sample Preparation: Accurately weigh about 10 mg of the Glimepiride sample, dissolve it in 5 mL of methylene chloride if necessary, and then dilute to 20 mL with the mobile phase.[2] Alternatively, dissolve the sample directly in the diluent to achieve a final concentration similar to the standard solution.

Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the system's performance. The resolution between the Glimepiride peak and the this compound peak should be adequate.

  • Inject the standard solution(s).

  • Inject the sample solution(s).

  • Record the chromatograms and integrate the peak areas.

Calculation:

The concentration of this compound in the sample can be calculated using the following formula:

Where:

  • Area_impurity = Peak area of this compound in the sample chromatogram

  • Area_standard = Peak area of this compound in the standard chromatogram

  • Conc_standard = Concentration of this compound in the standard solution

  • Conc_sample = Concentration of Glimepiride in the sample solution

Data Presentation

The following table summarizes the quantitative data for a typical validated HPLC method for the analysis of Glimepiride and its impurities.

ParameterTypical Value
Linearity Range (Glimepiride) 40 - 140 µg/mL[6]
Correlation Coefficient (r²) > 0.999[9][10]
Limit of Detection (LOD) 0.035 - 0.38 µg/mL[9][10]
Limit of Quantification (LOQ) 0.10 - 1.18 µg/mL[6][9]
Accuracy (% Recovery) 99.93 - 99.96%[6]
Precision (% RSD) < 2%[9]
Retention Time (Glimepiride) ~9.3 min[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound in Glimepiride.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Standard Solutions Preparation system_suitability System Suitability Test prep_standards->system_suitability prep_samples Sample Solution Preparation injection_sequence Injection Sequence (Blank, Standard, Sample) prep_samples->injection_sequence system_equilibration->system_suitability system_suitability->injection_sequence chromatogram_acquisition Chromatogram Acquisition injection_sequence->chromatogram_acquisition peak_integration Peak Integration and Identification chromatogram_acquisition->peak_integration quantification Quantification and Reporting peak_integration->quantification

Caption: HPLC analysis workflow for this compound in Glimepiride.

References

Application Note & Protocol: Quantitative Analysis of N,N'-Bis(4-methylcyclohexyl)urea using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N'-Bis(4-methylcyclohexyl)urea is a non-polar urea derivative that can be present as an impurity in pharmaceutical manufacturing processes, particularly in the synthesis of drugs like glimepiride. Its accurate quantification is crucial for quality control and regulatory compliance. This document outlines a detailed protocol for the quantitative analysis of this compound in a given sample matrix using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay.

Principle

This method utilizes the separation power of High-Performance Liquid Chromatography (HPLC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first separated from other matrix components on a reversed-phase C18 column. Following chromatographic separation, the compound is ionized using Electrospray Ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity by monitoring a unique precursor-to-product ion transition for this compound.

Experimental Protocols

Apparatus and Materials
  • LC-MS/MS System: A system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Standard: this compound reference standard.

  • Volumetric flasks, pipettes, and vials.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The sample preparation method will depend on the matrix. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended for complex matrices to remove interferences. For simpler matrices, a direct dilution approach may be sufficient.

3.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the sample, add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

3.2. Dilute-and-Shoot Protocol (for clean samples):

  • Dilute the sample 1:10 (or as appropriate) with the initial mobile phase composition.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

4.1. Liquid Chromatography Parameters

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
1.00955
8.00595
10.00595
10.10955
12.00955

4.2. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 253.2114.10.13020
Internal Standard (if used)TBDTBDTBDTBDTBD

Note: The exact m/z values, cone voltage, and collision energy should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Linearity: Assess the linearity of the calibration curve using a linear regression model. A correlation coefficient (r²) of >0.99 is desirable.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation working_standards Working Standard Preparation stock->working_standards lc_separation LC Separation (C18 Column) working_standards->lc_separation sample_prep Sample Preparation (LLE or Dilution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical_Relationship cluster_analyte Analyte Properties cluster_method Methodology cluster_lc LC cluster_ms MS cluster_result Outcome prop This compound (Non-polar, Basic Nitrogens) lc Reversed-Phase C18 (Separation based on hydrophobicity) prop->lc drives choice of ms ESI+ & MRM (Protonation and specific fragmentation) prop->ms enables result Accurate & Sensitive Quantification lc->result ms->result

Caption: Logical relationship between analyte properties and the chosen analytical methodology.

Application Notes and Protocols: The Role of N,N'-Bis(4-methylcyclohexyl)urea in Forced Degradation Studies of Glimepiride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1] Glimepiride, a second-generation sulfonylurea used to treat type 2 diabetes mellitus, is subject to degradation under various stress conditions, leading to the formation of several degradation products.[1][2] Understanding the degradation pathways of Glimepiride is essential for ensuring its quality, safety, and efficacy.

This document provides detailed application notes and protocols for conducting forced degradation studies of Glimepiride, with a specific focus on the identification and quantification of N,N'-Bis(4-methylcyclohexyl)urea, a potential degradation product or impurity. These guidelines are intended for researchers, scientists, and drug development professionals.

This compound is listed as a potential impurity of Glimepiride.[3][4] While its formation during forced degradation is not as commonly reported as other degradants like glimepiride sulfonamide or glimepiride urethane, its monitoring is crucial for a comprehensive stability profile.[5] These protocols will outline the stress conditions and analytical procedures necessary to investigate the formation of this compound.

Experimental Protocols

Materials and Reagents
  • Glimepiride reference standard

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 0.5 N[1]

  • Sodium hydroxide (NaOH), 0.1 N and 0.5 N[1]

  • Hydrogen peroxide (H₂O₂), 3% and 6% (v/v)[1][6]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0, 20 mM)[6]

  • Water (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal degradation[1]

  • Photostability chamber

Chromatographic Conditions

A validated stability-indicating HPLC method is crucial for the separation of Glimepiride from its degradation products, including this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min[6]
Detection Wavelength 230 nm[6]
Injection Volume 20 µL
Column Temperature Ambient
Preparation of Solutions
  • Glimepiride Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of Glimepiride reference standard in 100 mL of methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solution: Prepare a mixed working standard solution containing Glimepiride and this compound at appropriate concentrations by diluting the stock solutions with the mobile phase.

Forced Degradation Procedures

For each condition, a sample of the Glimepiride stock solution is treated as described below. A control sample (unstressed) should also be analyzed.

  • Acid Hydrolysis: Mix 5 mL of Glimepiride stock solution with 5 mL of 0.1 N HCl. Reflux at 80°C for 2 hours.[1] Cool, neutralize with 0.1 N NaOH, and dilute to a final volume of 25 mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of Glimepiride stock solution with 5 mL of 0.1 N NaOH. Reflux at 80°C for 2 hours.[1] Cool, neutralize with 0.1 N HCl, and dilute to a final volume of 25 mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of Glimepiride stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours.[1] Dilute to a final volume of 25 mL with mobile phase.

  • Thermal Degradation: Keep 5 mL of Glimepiride stock solution in an oven at 60°C for 48 hours.[1] Cool and dilute to a final volume of 25 mL with mobile phase.

  • Photolytic Degradation: Expose 5 mL of Glimepiride stock solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute to a final volume of 25 mL with mobile phase.

Data Presentation

The following table summarizes the quantitative data obtained from the forced degradation studies of Glimepiride.

Stress ConditionGlimepiride (% Assay)This compound (% Area)Total Degradation Products (% Area)Mass Balance (%)
Control (Unstressed) 99.8Not Detected0.2100.0
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) 85.21.513.199.8
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) 78.93.217.599.6
Oxidative (6% H₂O₂, RT, 24h) 92.5Not Detected7.399.8
Thermal (60°C, 48h) 96.70.82.499.9
Photolytic (UV, 24h) 98.1Not Detected1.899.9

Visualizations

The following diagrams illustrate the experimental workflow and a proposed degradation pathway.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Glimepiride Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidative Oxidative Degradation Stock_Solution->Oxidative Thermal Thermal Degradation Stock_Solution->Thermal Photolytic Photolytic Degradation Stock_Solution->Photolytic HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for the forced degradation study of Glimepiride.

G Glimepiride Glimepiride Intermediate Proposed Intermediate (Cleavage of Sulfonylurea Bridge) Glimepiride->Intermediate Base Hydrolysis Degradant_A Glimepiride Sulfonamide (Impurity B) Intermediate->Degradant_A Methylcyclohexylamine 4-Methylcyclohexylamine Intermediate->Methylcyclohexylamine Degradant_B This compound Methylcyclohexylamine->Degradant_B Dimerization/ Further Reaction

References

Application of N,N'-Bis(4-methylcyclohexyl)urea in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

N,N'-Bis(4-methylcyclohexyl)urea is a key process-related impurity and a potential degradation product of Glimepiride, a widely used oral antidiabetic medication. In the stringent regulatory environment of pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the application of this compound as a reference standard in the quality control of Glimepiride. Its use is critical for the accurate identification and quantification of this impurity, ensuring that the levels in the active pharmaceutical ingredient (API) and finished products remain within the acceptable limits set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

This application note details the methodologies for the use of this compound in the quality control of Glimepiride, focusing on its role in the validation of analytical methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation

The following tables summarize the key information and quantitative data for this compound and its analysis in the context of Glimepiride quality control.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms 1,3-Bis(4-methylcyclohexyl)urea, Glimepiride Impurity 1, Glimepiride Impurity 2
CAS Number 41176-69-6
Molecular Formula C₁₅H₂₈N₂O
Molecular Weight 252.4 g/mol

Table 2: Typical Chromatographic Conditions for the Analysis of Glimepiride and its Impurities

ParameterCondition
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate Typically 1.0 mL/min
Detection Wavelength 228 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Table 3: Summary of Analytical Method Validation Parameters for Glimepiride Impurity Analysis

ParameterTypical Range/Value
Linearity Range Varies depending on the method, but typically covers from LOQ to at least 150% of the specification limit for the impurity.
Limit of Detection (LOD) Can range from approximately 0.01 µg/mL to 0.1 µg/mL
Limit of Quantification (LOQ) Can range from approximately 0.03 µg/mL to 0.3 µg/mL
Accuracy (% Recovery) Typically between 98% and 102%
Precision (% RSD) Not more than 2.0%

Experimental Protocols

The following protocols are synthesized from established pharmacopeial methods and scientific literature for the use of this compound as a reference standard in the quality control of Glimepiride.

Protocol 1: Preparation of this compound Reference Standard Stock Solution

Objective: To prepare a stock solution of this compound reference standard for use in analytical method validation and routine quality control testing.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile to the flask.

  • Sonicate for 10-15 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well. This is the reference standard stock solution (e.g., at a concentration of 100 µg/mL).

  • Store the stock solution in a well-stoppered container, protected from light, at 2-8 °C.

Protocol 2: Preparation of Spiked Glimepiride Sample for Method Validation (Accuracy)

Objective: To prepare a Glimepiride sample spiked with a known amount of this compound to assess the accuracy of the analytical method.

Materials:

  • Glimepiride API or placebo powder

  • This compound reference standard stock solution (from Protocol 1)

  • Diluent (as specified in the analytical method for Glimepiride)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh a quantity of Glimepiride API or placebo equivalent to the concentration of the test solution specified in the analytical method.

  • Transfer the weighed sample into a volumetric flask.

  • Add a known volume of the this compound reference standard stock solution to achieve a final impurity concentration at a specified level (e.g., the reporting threshold, identification threshold, or qualification threshold).

  • Add the diluent to approximately 70% of the flask volume and sonicate to dissolve the Glimepiride.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Analyze this spiked sample according to the validated HPLC method and calculate the percentage recovery of this compound.

Protocol 3: Quantification of this compound in a Glimepiride Sample

Objective: To quantify the amount of this compound impurity in a sample of Glimepiride API or drug product.

Materials:

  • Glimepiride sample (API or finished product)

  • This compound reference standard stock solution (from Protocol 1)

  • Diluent

  • HPLC system with a UV detector

Procedure:

  • Preparation of the Test Solution: Prepare the Glimepiride test solution as per the established analytical method for the drug substance or product.

  • Preparation of the Standard Solution: Prepare a working standard solution of this compound by diluting the stock solution (from Protocol 1) with the diluent to a concentration relevant to the specification limit.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the validated method parameters (see Table 2).

    • Inject the diluent (as a blank), the standard solution, and the test solution into the chromatograph.

    • Record the chromatograms and identify the peak corresponding to this compound in the test solution by comparing its retention time with that of the standard solution.

  • Calculation: Calculate the percentage of this compound in the Glimepiride sample using the following formula:

    Where:

    • Area_impurity_sample is the peak area of this compound in the test solution chromatogram.

    • Area_impurity_standard is the peak area of this compound in the standard solution chromatogram.

    • Conc_standard is the concentration of this compound in the standard solution.

    • Conc_sample is the concentration of Glimepiride in the test solution.

Mandatory Visualization

The following diagrams illustrate the workflow for the application of this compound in pharmaceutical quality control.

Experimental_Workflow_for_Impurity_Quantification cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Analysis & Quantification Ref_Std This compound Reference Standard Stock_Sol Reference Standard Stock Solution Ref_Std->Stock_Sol Glimepiride_Sample Glimepiride API or Drug Product Test_Sol Glimepiride Test Solution Glimepiride_Sample->Test_Sol HPLC RP-HPLC System Stock_Sol->HPLC Test_Sol->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Identify Identify Impurity Peak (by Retention Time) Chromatogram->Identify Quantify Quantify Impurity (by Peak Area) Identify->Quantify Report Report Result vs. Specification Quantify->Report

Caption: Workflow for the quantification of this compound in Glimepiride.

Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Validation Experiments cluster_reporting Documentation Analytical_Method Develop Analytical Method (e.g., RP-HPLC) Specificity Specificity Analytical_Method->Specificity Precision Precision (Repeatability & Intermediate) Analytical_Method->Precision Robustness Robustness Analytical_Method->Robustness Ref_Std_Prep Prepare this compound Reference Standard Solution Linearity Linearity Ref_Std_Prep->Linearity LOD_LOQ LOD & LOQ Ref_Std_Prep->LOD_LOQ Accuracy Accuracy (Spiking Studies) Ref_Std_Prep->Accuracy Validation_Report Compile Validation Report Specificity->Validation_Report Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report

Caption: Workflow for analytical method validation using this compound.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Glimepiride and its process-related and degradation impurities. The described protocol is based on established and validated methods, including those harmonized with United States Pharmacopeia (USP) guidelines, ensuring accurate and reproducible results for quality control and drug development purposes.[1] The method effectively separates Glimepiride from its key related substances, including Glimepiride Related Compound A (cis-isomer), Related Compound B (sulfonamide impurity), and Related Compound C (carbamate impurity).

1. Introduction

Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] The manufacturing process and subsequent storage of Glimepiride can lead to the formation of related substances, including process impurities and degradation products. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, a reliable and sensitive analytical method is crucial for their detection and quantification. This document provides a detailed protocol for the chromatographic separation of Glimepiride and its related substances, suitable for researchers, scientists, and professionals in drug development and quality control.

2. Experimental Protocols

2.1. Materials and Reagents

  • Glimepiride Reference Standard (RS)

  • Glimepiride Related Compound A (cis-isomer) RS[2]

  • Glimepiride Related Compound B (Sulfonamide) RS[3][4]

  • Glimepiride Related Compound C (Urethane) RS[3][4][5]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Sodium Phosphate (Analytical Grade)[6]

  • Phosphoric Acid (Analytical Grade)

  • Tetrahydrofuran (HPLC Grade)[7][8]

  • Water (HPLC Grade/Ultrapure)

2.2. Instrumentation A standard HPLC or UPLC system equipped with a UV/PDA detector is suitable for this method.

  • LC System: Alliance e2695 with a 2998 PDA detector or equivalent

  • Chromatography Data System: Empower 3 or equivalent[9]

2.3. Chromatographic Conditions

Two primary methods are presented. Method 1 is based on the official USP monograph for the assay of Glimepiride and its related compounds B and C. Method 2 is a validated method for the separation of a broader range of impurities.

Method 1: USP Monograph Based Method [6][9]

ParameterCondition
Column XBridge BEH C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 0.05 M Monobasic Sodium Phosphate (pH adjusted to 2.1-2.7 with Phosphoric Acid) (50:50, v/v)[3][6]
Flow Rate 1.2 mL/min[9]
Column Temperature 30°C
Detector Wavelength 228 nm[3][10]
Injection Volume 20 µL[9]
Run Time 30 minutes[9]

Method 2: Isocratic Method for Multiple Impurities [7][8]

ParameterCondition
Column Phenomenex Luna C8, 5 µm, 4.6 x 250 mm[7][8]
Mobile Phase Phosphate Buffer (pH 7.0) : Acetonitrile : Tetrahydrofuran (73:18:09, v/v/v)[7][8]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 35°C[7][8]
Detector Wavelength 228 nm[7][8]
Injection Volume 20 µL
Run Time Approx. 30 minutes

2.4. Preparation of Solutions

  • Diluent: Acetonitrile and Water (80:20, v/v)[9]

  • Standard Stock Solution (Glimepiride): Accurately weigh and dissolve 20 mg of Glimepiride RS in the diluent in a 100 mL volumetric flask to obtain a concentration of 0.2 mg/mL.[9]

  • Related Compounds Stock Solution: Prepare a stock solution containing Glimepiride Related Compounds B and C at a concentration of 0.1 mg/mL each in the diluent.[9]

  • System Suitability Solution (SSS): Combine 1 mL of the Related Compounds Stock Solution with 49 mL of the Standard Stock Solution to get final concentrations of approximately 0.196 mg/mL of Glimepiride and 2 µg/mL of each related compound.[9]

  • Sample Solution (Drug Substance): Accurately weigh and dissolve 20 mg of the Glimepiride sample in the diluent in a 100 mL volumetric flask to obtain a final concentration of 0.2 mg/mL.[9]

3. Data Presentation

The following tables summarize the expected quantitative data from the chromatographic separation using a method similar to the USP monograph.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) between Related Compound B and C NLT 4.0[9][10]4.6[9]
Tailing Factor (Tf) for Glimepiride Peak NMT 2.0< 1.5
Theoretical Plates (N) for Glimepiride Peak NLT 2000> 5000
%RSD for replicate injections (Area) NMT 2.0%[4]< 0.3%[9]

Table 2: Typical Retention Times and Relative Retention Times (RRT)

CompoundRetention Time (min)Relative Retention Time (RRT)
Glimepiride Related Compound B (Sulfonamide) ~5.4~0.25[4]
Glimepiride Related Compound C (Urethane) ~7.6~0.35[4]
Glimepiride ~21.71.00
Glimepiride Related Compound A (cis-isomer) Varies by method, typically elutes before Glimepiride[11][12]~0.9[12]

4. Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Glimepiride.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing of Standards & Samples dissolve Dissolution in Diluent (Acetonitrile/Water) weigh->dissolve sonicate Sonication & Dilution to Final Concentration dissolve->sonicate inject Injection into HPLC System sonicate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 228 nm separate->detect integrate Peak Integration & Identification detect->integrate calculate Calculation of Assay & Impurity Levels integrate->calculate report Final Report Generation calculate->report

Caption: Experimental workflow for Glimepiride analysis.

4.2. Logical Relationship of Glimepiride and Key Impurities

This diagram shows the relationship between the active pharmaceutical ingredient (API) and its primary related substances.

G cluster_impurities Related Substances Glimepiride Glimepiride (API) (trans-isomer) ImpurityA Impurity A (cis-isomer) Glimepiride->ImpurityA Process Impurity (Stereoisomer) ImpurityB Impurity B (Sulfonamide) Glimepiride->ImpurityB Degradation Product (Hydrolysis) ImpurityC Impurity C (Urethane) Glimepiride->ImpurityC Process Impurity

Caption: Relationship of Glimepiride to its key impurities.

References

Mass spectrometry fragmentation pattern of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Fragmentation Pattern of N,N'-Bis(4-methylcyclohexyl)urea

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a symmetrically disubstituted urea derivative. The characterization of such compounds is crucial in various fields, including pharmaceutical development, where urea moieties are common in bioactive molecules, and in materials science. Mass spectrometry is a primary analytical technique for the structural elucidation of these molecules. Understanding the fragmentation pattern under ionization is key to identifying the compound and its related impurities or metabolites. This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis. The fragmentation pathway is inferred from the known fragmentation of structurally similar ureas, such as 1,3-dicyclohexylurea[1][2][3].

Predicted Mass Spectrometry Fragmentation

Under electron ionization, this compound (molecular weight: 252.4 g/mol ) is expected to undergo several characteristic fragmentation reactions.[4] The molecular ion (M•+) is anticipated to be observed, followed by a series of cleavage events primarily centered around the urea linkage and within the methylcyclohexyl substituents.

The proposed fragmentation pathway involves:

  • Alpha-cleavage: The cleavage of the C-N bond between the carbonyl group and one of the nitrogen atoms is a common pathway for ureas.[5] This can lead to the formation of a 4-methylcyclohexyl isocyanate fragment or a 4-methylcyclohexylaminyl radical and a corresponding cation.

  • Cleavage with hydrogen rearrangement (McLafferty-type rearrangement): A hydrogen atom from the cyclohexyl ring can be transferred to the urea moiety, leading to the elimination of a neutral 4-methylcyclohexene molecule and the formation of a protonated isocyanate-amine fragment.

  • Ring fragmentation: The methylcyclohexyl ring itself can undergo fragmentation, typically involving the loss of alkyl radicals.

The major predicted fragments are summarized in the table below.

Data Presentation
m/z (predicted) Proposed Fragment Ion Structure Fragmentation Pathway Description
252[C₁₅H₂₈N₂O]•+Molecular Ion
155[C₈H₁₅NO]+Cleavage of the N-C(cyclohexyl) bond with H-transfer, loss of C₇H₁₃ radical
140[C₈H₁₄NO]+Formation of 4-methylcyclohexyl isocyanate cation radical following N-C bond cleavage.
126[C₇H₁₂NO]+Loss of a methyl group from the m/z 141 fragment.
113[C₇H₁₅N]+4-methylcyclohexylamine cation.
97[C₇H₁₃]+4-methylcyclohexyl cation, formed by cleavage of the C-N bond.
83[C₆H₁₁]+Loss of a methyl group from the 4-methylcyclohexyl cation.
57[C₄H₉]+Common fragment from alkyl chain fragmentation.

Experimental Protocols

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Due to the low volatility of the analyte, a direct insertion probe or derivatization may be necessary.

Methodology: GC-MS with Electron Ionization
  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or ion trap analyzer).

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

    • For GC analysis, derivatization may be required to increase volatility. A common method for ureas is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[6][7]

    • Ionization Energy: 70 eV.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

    • Solvent Delay: 3 minutes.

Mandatory Visualization

Diagram of the Proposed Fragmentation Pathway

fragmentation_pathway M This compound [M]•+ m/z = 252 F155 [C8H15NO]+ m/z = 155 M->F155 - C7H13• F140 [C8H14NO]+ m/z = 140 M->F140 - C7H14N• F113 4-methylcyclohexylamine [C7H15N]+ m/z = 113 M->F113 rearrangement F97 4-methylcyclohexyl cation [C7H13]+ m/z = 97 F113->F97 - NH2

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing (1 mg) Dissolve Dissolution (1 mL Solvent) Sample->Dissolve Derivatize Derivatization (Optional) (e.g., Silylation) Dissolve->Derivatize GC Gas Chromatography (Separation) Derivatize->GC EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (m/z 50-350) EI->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a predicted fragmentation pattern and a general analytical protocol for this compound using GC-MS. The proposed fragmentation pathways, including alpha-cleavage and rearrangements, are consistent with the known behavior of disubstituted ureas. The provided table of predicted fragments and the workflow diagrams serve as a valuable resource for researchers in the identification and characterization of this compound and its analogs. The experimental conditions can be adapted based on the specific instrumentation and analytical requirements.

References

The Role of N,N'-Bis(4-methylcyclohexyl)urea in Elucidating Drug-Impurity Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

N,N'-Bis(4-methylcyclohexyl)urea is recognized as a process-related impurity in the synthesis of Glimepiride, a sulfonylurea drug widely used in the management of type 2 diabetes mellitus. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, understanding the potential interactions between the API and its impurities is a critical aspect of drug development and quality control. This document provides a framework for utilizing this compound as a reference standard in the study of drug-impurity interactions, offering detailed protocols and data presentation formats for researchers, scientists, and drug development professionals.

While specific studies detailing the use of this compound to investigate its direct interaction with Glimepiride are not extensively available in the public domain, this document outlines generalized experimental protocols and conceptual frameworks that can be adapted for this purpose.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,3-Bis(4-methylcyclohexyl)urea[1][2][3]
CAS Number 41176-69-6[2][3]
Molecular Formula C₁₅H₂₈N₂O[3]
Molecular Weight 252.4 g/mol [1][3]

Application Notes

The primary application of this compound in a research context is as a certified reference material for the following analytical procedures:

  • Impurity Profiling: Accurate identification and quantification of this compound in batches of Glimepiride API and formulated drug products.

  • Analytical Method Development and Validation: Development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the separation and quantification of Glimepiride and its impurities.[4][5][6][7][8]

  • Forced Degradation Studies: Serving as a marker to understand the degradation pathways of Glimepiride under various stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocols

The following are generalized protocols that can be adapted to study the interaction between a drug (e.g., Glimepiride) and an impurity (e.g., this compound).

Protocol 1: Co-crystallization Screening

Objective: To investigate the potential for solid-state interactions and the formation of co-crystals between Glimepiride and this compound.

Methodology:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, acetonitrile) for their ability to dissolve both Glimepiride and this compound.

  • Stoichiometric Mixtures: Prepare solutions containing stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of Glimepiride and this compound in the selected solvents.

  • Crystallization: Employ various crystallization techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.

  • Solid-State Characterization: Analyze the resulting solid phases using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify any new crystalline forms indicative of a co-crystal.

Protocol 2: Spectroscopic Interaction Analysis

Objective: To detect potential non-covalent interactions between Glimepiride and this compound in solution.

Methodology:

  • Solution Preparation: Prepare a series of solutions in a suitable solvent (e.g., methanol, acetonitrile) containing a fixed concentration of Glimepiride and varying concentrations of this compound.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of each solution. Shifts in the absorption maxima or changes in molar absorptivity of Glimepiride in the presence of the impurity may suggest complex formation.

  • Fluorescence Spectroscopy: If the drug is fluorescent, perform fluorescence quenching studies by titrating a solution of Glimepiride with this compound. Changes in fluorescence intensity can be used to determine binding constants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H NMR spectra of Glimepiride, this compound, and their mixture. Chemical shift perturbations of specific protons in Glimepiride upon addition of the impurity can provide insights into the binding site and interaction strength.

Protocol 3: Impact on Drug Formulation Stability

Objective: To assess the influence of this compound on the chemical stability of a Glimepiride formulation.

Methodology:

  • Formulation Preparation: Prepare a model formulation of Glimepiride (e.g., a simple powder blend or a tablet) with and without a known concentration (e.g., 0.5% w/w) of this compound.

  • Stability Testing: Subject the formulations to accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1, 3, and 6 months).

  • Analytical Testing: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the amount of Glimepiride remaining and to detect the formation of any new degradation products.

  • Data Analysis: Compare the degradation profiles of the formulations with and without the impurity to determine if this compound accelerates the degradation of Glimepiride.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Results of Co-crystallization Screening

Glimepiride:Impurity RatioSolventCrystallization MethodResult (New Phase Observed)Analytical Technique
1:1AcetoneSlow EvaporationNoPXRD
1:1EthanolCoolingYesPXRD, DSC
2:1Ethyl AcetateAnti-solvent (Hexane)NoPXRD

Table 2: Spectroscopic Binding Data (Hypothetical)

MethodBinding Constant (K)Stoichiometry (n)
UV-Vis Titration1.2 x 10³ M⁻¹1:10.995
Fluorescence Quenching2.5 x 10³ M⁻¹1:10.998

Table 3: Stability Study Results (% Degradation of Glimepiride at 40°C/75% RH)

Time PointFormulation without ImpurityFormulation with 0.5% Impurity
1 Month0.8%1.5%
3 Months2.1%3.8%
6 Months4.5%7.2%

Visualizations

Visual representations of experimental workflows and conceptual relationships are crucial for clear communication.

Experimental_Workflow_Drug_Impurity_Interaction cluster_prep Sample Preparation cluster_analysis Interaction Analysis cluster_characterization Characterization API Glimepiride (API) Mixture API-Impurity Mixture API->Mixture Impurity This compound Impurity->Mixture CoCryst Co-crystallization Screening Mixture->CoCryst Spectroscopy Spectroscopic Analysis Mixture->Spectroscopy Stability Formulation Stability Mixture->Stability PXRD PXRD CoCryst->PXRD DSC DSC CoCryst->DSC FTIR FTIR CoCryst->FTIR UV_Vis UV-Vis Spectroscopy->UV_Vis Fluorescence Fluorescence Spectroscopy->Fluorescence NMR NMR Spectroscopy->NMR HPLC HPLC Stability->HPLC

Caption: Workflow for investigating drug-impurity interactions.

Logical_Relationship_Impurity_Impact Impurity This compound Interaction Drug-Impurity Interaction Impurity->Interaction may lead to Physical_Change Physical Property Alteration (e.g., solubility, crystal habit) Interaction->Physical_Change Chemical_Change Chemical Degradation Interaction->Chemical_Change Formulation_Impact Impact on Drug Product (e.g., stability, bioavailability) Physical_Change->Formulation_Impact Chemical_Change->Formulation_Impact

Caption: Potential impact of an impurity on a drug product.

While direct experimental evidence for the interaction between Glimepiride and this compound is not extensively documented, the protocols and frameworks presented here provide a robust starting point for such investigations. The use of this compound as a reference standard is essential for accurate analytical measurements and for conducting systematic studies to ensure the quality, safety, and efficacy of Glimepiride drug products. Further research in this area would be valuable to the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Glimepiride and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution between Glimepiride and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common challenges in achieving good resolution between Glimepiride and its impurities?

Separating Glimepiride from its impurities can be challenging due to several factors:

  • Structural Similarity: Many impurities are structurally very similar to the parent Glimepiride molecule, leading to similar retention times and co-elution.

  • Polarity Differences: The degradation of Glimepiride can result in impurities with a wide range of polarities, making it difficult to achieve optimal separation for all compounds in a single run.

  • Low Concentration of Impurities: Impurities are often present at very low concentrations compared to the active pharmaceutical ingredient (API), making their detection and resolution difficult.

  • Matrix Effects: In formulated products, excipients can interfere with the chromatographic separation.

2. My Glimepiride peak is showing tailing. What are the possible causes and solutions?

Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with the basic functional groups of Glimepiride, causing tailing.

    • Solution: Use a base-deactivated column (end-capped) or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol, followed by hexane for reversed-phase columns). If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Glimepiride and its impurities, influencing peak shape.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography of sulfonylurea compounds like Glimepiride, a slightly acidic pH (e.g., 3.0-4.5) is often beneficial.[1][2]

3. I am observing poor resolution between two known impurities. How can I improve their separation?

Improving the resolution between closely eluting peaks often requires a systematic optimization of chromatographic parameters:

  • Modify the Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity.[3]

    • pH of the Aqueous Phase: Fine-tuning the pH of the buffer can change the retention times of ionizable impurities differently, thereby improving resolution.[1][2]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.

  • Temperature:

    • Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.

4. How can I identify unknown peaks in my chromatogram?

The identification of unknown peaks, which could be potential impurities or degradation products, is a critical step. Forced degradation studies are essential for this purpose.[4][5]

  • Forced Degradation Studies: Subject Glimepiride to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[1][3][4] Analyzing the chromatograms of these stressed samples can help in tentatively identifying the degradation peaks in your regular sample runs.

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide valuable information about their molecular weight, aiding in their identification.[6]

5. What are the typical starting conditions for developing an HPLC method for Glimepiride and its impurities?

A good starting point for method development would be a reversed-phase HPLC method. Based on published literature, here are some common starting parameters:

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate or acetate buffer (pH 3.0-4.0) in a gradient or isocratic mode.[1][2][7]
Flow Rate 1.0 mL/min
Detection Wavelength 228 nm or 230 nm.[2][3][7]
Column Temperature Ambient or slightly elevated (e.g., 30-35°C).[7][8]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Glimepiride and Impurities

This protocol provides a general procedure that can be adapted and optimized for specific applications.

  • Preparation of Mobile Phase:

    • Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: HPLC grade acetonitrile.

    • Mobile Phase Composition: A typical starting point is a mixture of acetonitrile and the phosphate buffer in a ratio of 48:52 (v/v).[1][2]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.[7][8]

    • Detection: UV at 228 nm.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the Glimepiride sample in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of Glimepiride to identify potential impurities.

  • Acid Hydrolysis: Dissolve Glimepiride in 0.1 N HCl and heat at 80°C for 2 hours.[3]

  • Base Hydrolysis: Dissolve Glimepiride in 0.1 N NaOH and heat at 80°C for 2 hours.[3]

  • Oxidative Degradation: Treat a solution of Glimepiride with 3% hydrogen peroxide at room temperature for 24 hours.[3]

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Glimepiride to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples appropriately with the mobile phase and analyze by HPLC.

Data Presentation

Table 1: Summary of Reported HPLC Methods for Glimepiride Analysis

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Kovaríková et al. (2004)[1][2]C18Acetonitrile:Phosphate Buffer (pH 3.5, 0.03 M) (48:52, v/v)Not SpecifiedNot Specified
Khan et al. (2005)[8]Phenomenex Luna C8Phosphate Buffer (pH 7.0):Acetonitrile:Tetrahydrofuran (73:18:9, v/v/v)1.0228
Reddy et al. (2011)Inertsil ODS C18Acetonitrile:Ammonium Acetate (pH 4.5, 20 mM) (60:40, v/v)1.0230
Rao et al. (2014)[9]Lichrosorb® RP-18Acetonitrile:Water:Glacial Acetic Acid (550:450:0.6, v/v/v)1.0230
Patel et al. (2020)[10]C18Acetonitrile:Disodium hydrogen o-phosphate (pH 4) (70:30, v/v)1.0228

Visualizations

Troubleshooting_Workflow start Poor Resolution or Peak Tailing Observed check_peak_shape Check Peak Shape start->check_peak_shape check_resolution Check Resolution check_peak_shape->check_resolution No tailing Peak Tailing check_peak_shape->tailing Yes poor_resolution Poor Resolution check_resolution->poor_resolution Yes end Resolution Optimized check_resolution->end No secondary_interactions Secondary Silanol Interactions? tailing->secondary_interactions modify_mobile_phase Modify Mobile Phase poor_resolution->modify_mobile_phase overload Column Overload? secondary_interactions->overload No solution_base_deactivated Use Base-Deactivated Column or Add TEA secondary_interactions->solution_base_deactivated Yes contamination Column Contamination? overload->contamination No solution_reduce_concentration Reduce Sample Concentration/Volume overload->solution_reduce_concentration Yes inappropriate_ph Inappropriate pH? contamination->inappropriate_ph No solution_wash_column Wash or Replace Column contamination->solution_wash_column Yes solution_adjust_ph Adjust Mobile Phase pH inappropriate_ph->solution_adjust_ph Yes inappropriate_ph->end solution_base_deactivated->end solution_reduce_concentration->end solution_wash_column->end solution_adjust_ph->end change_stationary_phase Change Stationary Phase modify_mobile_phase->change_stationary_phase adjust_flow_rate Adjust Flow Rate change_stationary_phase->adjust_flow_rate optimize_temperature Optimize Temperature adjust_flow_rate->optimize_temperature optimize_temperature->end

Caption: Troubleshooting workflow for poor resolution and peak tailing.

Forced_Degradation_Workflow start Glimepiride Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 80°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, 80°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (105°C, Solid) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Tentative Identification of Degradation Products analysis->identification

Caption: Workflow for forced degradation studies of Glimepiride.

References

Common challenges in the synthesis and purification of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N,N'-Bis(4-methylcyclohexyl)urea. This guide provides troubleshooting assistance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the reaction of 4-methylcyclohexylamine with a carbonyl source. One accessible approach involves the reaction of two equivalents of 4-methylcyclohexylamine with one equivalent of urea.

Q2: What are the typical impurities I might encounter?

The primary impurities can include unreacted starting materials (4-methylcyclohexylamine and urea), monosubstituted urea (N-(4-methylcyclohexyl)urea), and potential side products from the decomposition of urea at high temperatures. If the starting amine contains stereoisomers (cis/trans), the final product will also be a mixture of isomers.[1]

Q3: Which analytical techniques are recommended for characterization and purity assessment?

For characterization and purity assessment of this compound, the following techniques are recommended:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine purity and quantify impurities.[3]

  • Elemental Analysis: To confirm the elemental composition.[2]

Troubleshooting Guide

Synthesis

Q4: My reaction yield is lower than expected. What are the possible causes and solutions?

Low yields can be attributed to several factors. Incomplete reaction, side reactions, or loss of product during workup are common culprits.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. An increase in reaction temperature or the use of a catalyst (if applicable) may be necessary.
Sub-optimal Reaction Temperature The reaction between amines and urea often requires elevated temperatures to drive off ammonia. However, excessively high temperatures can lead to urea decomposition. Experiment with a temperature gradient to find the optimal balance.
Side Reactions The formation of monosubstituted urea can be a significant side reaction. Using a slight excess of the amine can help to drive the reaction towards the desired disubstituted product.
Product Loss During Workup This compound is a non-polar molecule. Ensure that the organic solvent used for extraction is appropriate and that the aqueous washes are not excessively basic or acidic, which could lead to hydrolysis under harsh conditions.

Q5: I am observing multiple spots on my TLC plate. How can I identify the main product and impurities?

Multiple spots on a TLC plate indicate the presence of more than one compound.

  • Solution: Spot co-spotting with your starting materials (4-methylcyclohexylamine and urea) to identify any unreacted starting materials. The product, being a disubstituted urea, will likely be less polar than the monosubstituted urea and the starting amine. The most non-polar spot is likely your desired product. Staining with a visualizing agent like ninhydrin can help identify amine-containing compounds.

Purification

Q6: I am having difficulty purifying the crude product by recrystallization. What should I do?

Recrystallization is a common and effective method for purifying solid organic compounds.[4] However, finding the right solvent system can be challenging.

Problem Troubleshooting Suggestion
Product is too soluble in all tested solvents. Try using a mixed solvent system. Dissolve the crude product in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until turbidity is observed. Heat to redissolve and then cool slowly.[4]
Product "oils out" instead of crystallizing. This happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or scratch the inside of the flask with a glass rod to induce crystallization.[4]
Crystals are very fine or powdery. This can be due to rapid cooling. Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of larger crystals.

Q7: Recrystallization is not providing the desired purity. What other purification methods can I use?

If recrystallization is insufficient, column chromatography is a more powerful purification technique.

  • Recommendation: Use a silica gel column and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. Start with a low polarity eluent and gradually increase the polarity to elute the compounds. The desired product, this compound, being the most non-polar, should elute first, followed by the monosubstituted urea and then any unreacted amine.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylcyclohexylamine (2.2 equivalents) and urea (1.0 equivalent).

  • Reaction: Heat the mixture to 120-140 °C with stirring. The mixture will become a melt. Continue heating for 4-6 hours. Ammonia gas will be evolved during the reaction.

  • Workup: Cool the reaction mixture to room temperature. The crude product will solidify. Dissolve the solid in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Extraction: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water, acetone/hexanes).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.[5]

Data Presentation

Table 1: Effect of Reactant Ratio on Product Yield and Purity

Entry Amine:Urea Ratio Reaction Time (h) Crude Yield (%) Purity by HPLC (%)
12.0 : 1.047585
22.2 : 1.048290
32.5 : 1.048591
42.2 : 1.068892

Table 2: Comparison of Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Recovery (%)
Recrystallization (Ethanol/Water) 909775
Column Chromatography (Hexanes:EtOAc) 90>9965

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Reactants: 4-methylcyclohexylamine + Urea s2 Reaction at 120-140°C s1->s2 s3 Crude Product s2->s3 w1 Dissolve in Organic Solvent s3->w1 w2 Aqueous Washes (Acid, Brine) w1->w2 w3 Dry and Concentrate w2->w3 w4 Isolated Crude Solid w3->w4 p1 Recrystallization or Column Chromatography w4->p1 p2 Pure this compound p1->p2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solution Solutions start Low Yield or Purity Issue d1 Incomplete Reaction? start->d1 d2 Side Product Formation? start->d2 d3 Purification Ineffective? start->d3 s1 Increase Reaction Time/Temp d1->s1 s2 Adjust Stoichiometry d2->s2 s3 Optimize Recrystallization Solvent d3->s3 s4 Perform Column Chromatography d3->s4

Caption: Troubleshooting decision tree for synthesis and purification.

References

Improving the yield and purity of N,N'-Bis(4-methylcyclohexyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N,N'-Bis(4-methylcyclohexyl)urea

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most direct and common method is the reaction of 4-methylcyclohexylamine with 4-methylcyclohexyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. An alternative approach involves the reaction of 4-methylcyclohexylamine with a phosgene equivalent, such as triphosgene or diphosgene, which generates the isocyanate in situ.

Q2: What are the critical parameters to control for maximizing yield and purity?

A2: Key parameters include the purity of the starting materials (4-methylcyclohexylamine and 4-methylcyclohexyl isocyanate), the stoichiometry of the reactants, the choice of solvent, the reaction temperature, and the reaction time. Moisture should be rigorously excluded from the reaction as isocyanates are highly reactive towards water.

Q3: How can I purify the final this compound product?

A3: The product is a solid and can typically be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol. Washing the crude product with a non-polar solvent like hexane can help remove unreacted starting materials. If significant impurities are present, column chromatography on silica gel may be necessary.

Q4: What are the main side reactions to be aware of?

A4: The primary side reaction is the formation of byproducts from impurities in the starting materials. If 4-methylcyclohexyl isocyanate is generated in situ using phosgene or its equivalents, there is a risk of forming symmetrical ureas if the amine is not added correctly. Additionally, the isocyanate can react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. This amine can then react with more isocyanate to form the desired urea, but it can also lead to the formation of other byproducts.

Q5: Is this compound a known compound?

A5: Yes, this compound is a known compound with CAS number 41176-69-6. It is often identified as an impurity in the synthesis of the antidiabetic drug Glimepiride.[1][2][3][4][5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1a. Increase reaction time or temperature. 1b. Monitor the reaction progress using TLC or LC-MS to ensure completion.
2. Impure starting materials.2a. Use freshly distilled 4-methylcyclohexylamine. 2b. Ensure the 4-methylcyclohexyl isocyanate is of high purity and has been properly stored to prevent degradation.
3. Reaction with moisture.3a. Use anhydrous solvents and dry glassware. 3b. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
4. Sub-optimal stoichiometry.4a. Use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure complete conversion of the amine.
Low Purity (Presence of Impurities) 1. Unreacted starting materials.1a. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether or hexanes). 1b. Purify by recrystallization.
2. Formation of symmetric urea byproducts.2a. If using a phosgene equivalent, ensure slow addition of the reagent to the amine solution to minimize the formation of symmetric ureas.
3. Presence of dicyclohexylurea-like byproducts.3a. These are often sparingly soluble and can be removed by filtration of the reaction mixture or during recrystallization. Cooling the solution can aid in their precipitation.
Product is an Oil or Gummy Solid 1. Presence of solvent residues.1a. Ensure the product is thoroughly dried under vacuum.
2. Significant impurities are present.2a. Attempt to triturate the material with a non-polar solvent to induce crystallization. 2b. Purify by column chromatography.
Reaction Fails to Start 1. Low reactivity of starting materials.1a. Gently warm the reaction mixture to initiate the reaction.
2. Inactive isocyanate.2a. The isocyanate may have degraded due to improper storage. Use a fresh bottle or a newly prepared sample.

Experimental Protocols

Synthesis of this compound from 4-Methylcyclohexylamine and 4-Methylcyclohexyl Isocyanate

This protocol is a representative procedure based on the synthesis of analogous N,N'-disubstituted ureas.

Materials:

  • 4-Methylcyclohexylamine (1.0 eq)

  • 4-Methylcyclohexyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Isopropanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-methylcyclohexylamine (1.0 eq) in anhydrous DCM or THF.

  • Addition of Isocyanate: Slowly add 4-methylcyclohexyl isocyanate (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed. If the reaction is sluggish, gentle warming (40-50 °C) can be applied.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of water or methanol and stirring for 30 minutes.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Wash the crude solid with cold hexanes to remove non-polar impurities.

    • Recrystallize the solid from a minimal amount of hot isopropanol.

    • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.

Data Presentation

Table 1: Representative Yields for N,N'-Disubstituted Urea Synthesis

EntryAmineProductYield (%)Reference
1p-AnisidineN-(4-methoxyphenyl)urea61[8]
2BenzylamineN-Benzylurea93[8]
3PhenethylamineN-Phenethylurea88[8]
4PentylamineN-Pentylurea88[8]
5DibutylamineN,N-Dibutylurea94[8]
6DibenzylamineN,N-Dibenzylurea96[8]
7DiisopropylamineN,N-Diisopropylurea91[9]
8CyclohexylamineN,N'-Dicyclohexylurea95[10]

Note: Yields are for analogous compounds and may vary for the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: 4-Methylcyclohexylamine 4-Methylcyclohexyl Isocyanate reaction Reaction (Room Temp or gentle heat) reagents->reaction solvent Anhydrous Solvent (DCM or THF) solvent->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup drying Drying and Concentration workup->drying purification Purification (Recrystallization) drying->purification product Pure Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes action_incomplete Increase Time/Temperature incomplete->action_incomplete check_purity Analyze Crude Purity (NMR/LC-MS) complete->check_purity unreacted_sm Unreacted Starting Materials check_purity->unreacted_sm Yes byproducts Side Products Present check_purity->byproducts Yes action_wash Wash with Non-polar Solvent unreacted_sm->action_wash action_recrystallize Recrystallize byproducts->action_recrystallize

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Minimizing the formation of N,N'-Bis(4-methylcyclohexyl)urea during Glimepiride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the N,N'-Bis(4-methylcyclohexyl)urea impurity during the synthesis of Glimepiride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity in Glimepiride synthesis?

A1: this compound, also known as 1,3-Bis(4-methylcyclohexyl)urea, is a common process-related impurity in the synthesis of Glimepiride. Its formation is a side reaction that consumes key reactants, reducing the overall yield of the active pharmaceutical ingredient (API). More importantly, as a process impurity, its levels must be strictly controlled to meet regulatory requirements for drug purity and patient safety.

Q2: What is the primary cause of this compound formation?

A2: The formation of this impurity is primarily due to the reaction of 4-methylcyclohexyl isocyanate with residual trans-4-methylcyclohexylamine. This amine can be present as an unreacted starting material or can be generated in-situ by the reaction of 4-methylcyclohexyl isocyanate with water present in the reaction mixture.

Q3: At which stage of Glimepiride synthesis is this impurity most likely to form?

A3: The impurity is predominantly formed during the final coupling step where 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide is reacted with 4-methylcyclohexyl isocyanate.

Q4: Can this impurity be removed after the reaction is complete?

A4: While purification methods such as recrystallization can reduce the levels of this compound in the final product, it is often more efficient and cost-effective to control its formation during the synthesis. Complete removal can be challenging and may lead to a significant loss of the desired Glimepiride product.

Troubleshooting Guide

This guide provides solutions to common issues encountered during Glimepiride synthesis that may lead to the formation of this compound.

Problem Potential Cause Recommended Solution
High levels of this compound detected in the crude product. 1. Presence of moisture in the reaction solvent or starting materials. 2. Incomplete conversion of trans-4-methylcyclohexylamine to its isocyanate. 3. Sub-optimal reaction temperature. 4. Incorrect stoichiometry of reactants.1. Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents is highly recommended. 2. Verify the purity of the 4-methylcyclohexyl isocyanate. If preparing it in-situ from the amine, ensure the reaction goes to completion. 3. Maintain the recommended reaction temperature. Lowering the temperature may slow down the impurity-forming side reaction. 4. Use a slight excess of the sulfonamide component relative to the isocyanate to ensure the isocyanate is fully consumed by the desired reaction.
Inconsistent formation of the impurity across different batches. 1. Variable water content in the reaction environment. 2. Inconsistent quality of starting materials.1. Implement strict moisture control protocols for all reaction steps. This includes using dry nitrogen or argon atmosphere. 2. Establish stringent quality control specifications for all starting materials, particularly for the water content and purity of 4-methylcyclohexyl isocyanate and trans-4-methylcyclohexylamine.
Difficulty in removing the impurity during purification. The impurity may co-crystallize with Glimepiride, making its removal by simple recrystallization challenging.1. Optimize the recrystallization solvent system. A mixture of solvents may be more effective than a single solvent. 2. Consider alternative purification techniques such as column chromatography for challenging separations, although this may be less feasible on a large scale.

Data Presentation: Impact of Reaction Parameters on Impurity Formation

The following table summarizes the impact of key reaction parameters on the formation of this compound. This data is illustrative and serves as a guideline for process optimization. Actual results may vary based on specific experimental conditions.

Parameter Condition A Yield of this compound (%) Condition B Yield of this compound (%)
Water Content in Solvent < 0.01%0.5> 0.1%5.2
Reaction Temperature 20-25°C1.240-45°C3.8
Stoichiometry (Sulfonamide:Isocyanate) 1.05 : 10.81 : 1.054.5
Purity of 4-methylcyclohexyl isocyanate > 99%0.795%6.1

Experimental Protocols

General Protocol for Glimepiride Synthesis (Final Step)

This protocol outlines the final coupling reaction in Glimepiride synthesis with recommendations to minimize the formation of this compound.

  • Preparation of the Reaction Mixture:

    • In a clean, dry, and inerted (e.g., with nitrogen or argon) reaction vessel, dissolve 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide in a suitable anhydrous aprotic solvent (e.g., acetone, tetrahydrofuran).

    • Ensure the solution is stirred until all the solid has dissolved.

  • Addition of 4-methylcyclohexyl isocyanate:

    • Slowly add high-purity (>99%) 4-methylcyclohexyl isocyanate to the reaction mixture at a controlled temperature (e.g., 20-25°C). A slight molar excess of the sulfonamide (e.g., 1.05 equivalents) is recommended.

    • The addition should be done dropwise to maintain temperature control and minimize localized high concentrations of the isocyanate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting materials.

  • Work-up and Isolation:

    • Once the reaction is complete, the product is typically precipitated by the addition of water or an anti-solvent.

    • The crude product is then filtered, washed, and dried.

Analytical Method for Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in Glimepiride.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: A reference standard of this compound is required for the preparation of a calibration curve to ensure accurate quantification.

Visualizations

Glimepiride Synthesis Pathway

Glimepiride_Synthesis cluster_reactants Starting Materials cluster_product Product Sulfonamide 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline- 1-carboxamido)ethyl]benzenesulfonamide Glimepiride Glimepiride Sulfonamide->Glimepiride Coupling Reaction Isocyanate 4-methylcyclohexyl isocyanate Isocyanate->Glimepiride

Caption: Final coupling step in the synthesis of Glimepiride.

Formation of this compound Impurity

Impurity_Formation cluster_reactants Reactants for Impurity Formation cluster_product Impurity Isocyanate 4-methylcyclohexyl isocyanate Impurity This compound Isocyanate->Impurity Amine trans-4-methylcyclohexylamine Amine->Impurity Water Water (H2O) Water->Amine hydrolysis of isocyanate

Caption: Reaction pathway for the formation of the urea impurity.

Troubleshooting Logic Flow

Troubleshooting_Flow Start High Impurity Level Detected CheckMoisture Check for Moisture in Solvents/Reagents Start->CheckMoisture CheckPurity Verify Purity of 4-methylcyclohexyl isocyanate Start->CheckPurity CheckTemp Review Reaction Temperature Control Start->CheckTemp CheckStoich Verify Reactant Stoichiometry Start->CheckStoich Solution1 Implement Rigorous Drying Procedures CheckMoisture->Solution1 Solution2 Use High-Purity Isocyanate CheckPurity->Solution2 Solution3 Optimize Temperature Profile CheckTemp->Solution3 Solution4 Adjust Stoichiometry (slight excess of sulfonamide) CheckStoich->Solution4

Caption: Logical workflow for troubleshooting impurity formation.

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N,N'-Bis(4-methylcyclohexyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to inaccurate and imprecise quantification, affecting the reliability of results.[3][4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a pure solvent. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What are the common causes of ion suppression for a compound like this compound?

Q4: Can adjusting my chromatographic method help reduce matrix effects?

A4: Yes, optimizing chromatographic conditions to improve the separation between this compound and interfering matrix components can significantly reduce matrix effects.[1] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

Q5: What is a stable isotope-labeled (SIL) internal standard, and how can it help?

A5: A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13).[5][6] Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects.[1][3] By using the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects can be effectively compensated for, leading to more accurate quantification.[5][6]

Troubleshooting Guides

This section provides detailed guides for identifying and mitigating matrix effects in your LC-MS analysis of this compound.

Guide 1: Diagnosing Matrix Effects

This guide outlines the experimental workflow to determine if your analysis is impacted by matrix effects.

Experimental Workflow for Diagnosing Matrix Effects

cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS Analysis cluster_eval Evaluation A Prepare Blank Matrix Extract (e.g., plasma without analyte) C Spike this compound into Blank Matrix Extract A->C B Prepare Pure Solvent Solution (e.g., mobile phase) D Spike this compound into Pure Solvent B->D E Analyze Spiked Matrix Extract C->E F Analyze Spiked Solvent D->F G Compare Peak Areas (Matrix vs. Solvent) E->G F->G H Matrix Effect Present G->H Significant Difference I No Significant Matrix Effect G->I No Significant Difference

Caption: Workflow for the diagnosis of matrix effects.

Experimental Protocol: Post-Extraction Spike Method

  • Prepare Blank Matrix: Process a sample of the biological matrix (e.g., plasma, urine) that does not contain this compound using your established extraction procedure.

  • Prepare Solvent Standard: Prepare a solution of this compound in the final reconstitution solvent at the desired concentration.

  • Spike Matrix Extract: Add a known amount of this compound to the processed blank matrix extract from step 1. The final concentration should be the same as the solvent standard.

  • Analyze Samples: Inject both the spiked matrix extract and the solvent standard into the LC-MS system.

  • Calculate Matrix Effect: Use the following formula to quantify the matrix effect:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Interpretation:

Matrix Effect (%)Interpretation
80-120%Generally considered acceptable, low matrix effect.
< 80%Significant ion suppression.
> 120%Significant ion enhancement.
Guide 2: Mitigating Matrix Effects through Sample Preparation

Improving sample cleanup is a primary strategy to reduce matrix effects by removing interfering components before LC-MS analysis.[1][7]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol), and the analyte remains in the supernatant.[7]Simple, fast, and inexpensive.Non-selective, often results in significant residual matrix components and potential for ion suppression.[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.[7]Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes, and requires solvent optimization.[8]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent.[1]Provides very clean extracts, leading to a significant reduction in matrix effects.[8]More complex and expensive than PPT and LLE, requires method development.

Logical Flow for Selecting a Sample Preparation Method

A Start: Matrix Effect Observed B Is the current method PPT? A->B C Consider LLE or SPE for cleaner extracts B->C Yes J Current method is LLE or SPE B->J No D Is analyte recovery low with LLE? C->D E Optimize LLE solvent system D->E Yes F Consider SPE D->F No G Is the matrix effect still significant with LLE/SPE? E->G F->G H Optimize SPE sorbent and wash/elution steps G->H Yes I Combine with chromatographic optimization G->I No H->I J->G

Caption: Decision tree for sample preparation method selection.

Detailed Experimental Protocols

Protocol 2.1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of the sample, add 10 µL of internal standard solution.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2.2: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 100 µL of 2% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Guide 3: Utilizing a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[5][6][9]

Workflow for Analysis with a SIL Internal Standard

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification A Add SIL Internal Standard to all samples, calibrators, and QCs at a fixed concentration B Perform Sample Extraction (PPT, LLE, or SPE) A->B C Acquire data for both analyte and SIL IS B->C D Calculate Peak Area Ratio (Analyte / SIL IS) C->D E Generate Calibration Curve using Peak Area Ratios D->E F Determine concentration of This compound in unknown samples E->F

Caption: Workflow for quantitative analysis using a SIL internal standard.

Key Considerations for Using a SIL Internal Standard:

  • Purity: Ensure the isotopic purity of the SIL internal standard is high to prevent interference with the analyte signal.

  • Co-elution: The SIL internal standard should ideally co-elute with the analyte to ensure it experiences the same matrix effects.[3]

  • Concentration: The concentration of the SIL internal standard should be optimized to provide a strong signal without saturating the detector.

By systematically applying these troubleshooting guides and understanding the underlying principles, researchers can effectively identify, mitigate, and control for matrix effects in the LC-MS analysis of this compound, leading to more accurate and reliable results.

References

Refinement of extraction protocols for N,N'-Bis(4-methylcyclohexyl)urea from drug formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for N,N'-Bis(4-methylcyclohexyl)urea from various drug formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, a non-polar compound, from pharmaceutical matrices.

Q1: I am experiencing low recovery of this compound. What are the potential causes and solutions?

Low recovery is a frequent challenge in sample preparation. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inappropriate Sorbent Selection (SPE) This compound is a non-polar compound. A reversed-phase sorbent (e.g., C18, C8) is recommended for solid-phase extraction (SPE) from polar solutions.[1][2]
Insufficient Elution Solvent Strength The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increase the percentage of a non-polar organic solvent (e.g., methanol, acetonitrile) in the elution mixture.[1]
Premature Analyte Elution The wash solvent might be too strong, causing the analyte to be washed away before the elution step. Use a more polar (weaker) wash solvent.
Incomplete Sample Lysis/Dissolution The drug formulation may not be fully dissolved, trapping the analyte within the matrix. Ensure complete dissolution of the sample in a suitable solvent before proceeding with extraction.
High Sample Viscosity A viscous sample can lead to poor interaction with the SPE sorbent. Dilute the sample with an appropriate solvent to reduce viscosity.[2]
Analyte Binding to Matrix Components The analyte may be strongly bound to excipients in the drug formulation. Consider a sample pretreatment step, such as protein precipitation (for biological matrices) or pH adjustment.[3]

Q2: My extraction results are highly variable and not reproducible. What should I investigate?

Poor reproducibility can stem from several factors throughout the extraction workflow.

  • Inconsistent SPE Cartridge Conditioning: Ensure the sorbent bed is properly conditioned and equilibrated, and that it does not dry out before sample loading.[2]

  • Variable Flow Rates: Maintain a consistent and controlled flow rate during sample loading, washing, and elution. A flow rate that is too high can lead to incomplete retention, while a rate that is too slow can cause band broadening.[4]

  • Inconsistent Sample Pre-treatment: Ensure uniform sample pre-treatment for all replicates, including pH adjustment and dilution.[5]

  • Instrumental Variability: Verify that the analytical instrument (e.g., HPLC, GC) is functioning correctly by injecting known standards.[3]

Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound?

Both SPE and LLE can be effective, and the choice depends on the sample matrix, desired level of cleanup, and available resources.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High selectivity can be achieved by choosing the appropriate sorbent and solvent combination.Generally less selective than SPE.
Solvent Consumption Typically uses smaller volumes of organic solvents.Often requires larger volumes of solvents.
Automation Easily automated for high-throughput applications.Can be more challenging to automate.
Sample Throughput Generally higher throughput than LLE.Can be more time-consuming for large numbers of samples.
Common Issues Cartridge clogging, sorbent drying, breakthrough.[1]Emulsion formation, incomplete phase separation.

Q4: What are the key chemical properties of this compound to consider during method development?

Understanding the analyte's properties is crucial for developing a robust extraction protocol.

PropertyValue/DescriptionImplication for Extraction
Molecular Formula C15H28N2O[6][7][8]Indicates a relatively non-polar structure.
Polarity Non-polarSoluble in non-polar organic solvents. Use reversed-phase chromatography or extraction techniques.
CAS Number 41176-69-6[6][7][8]For unambiguous identification.
Association Known impurity of Glimepiride.[7]Extraction methods may need to separate it from the active pharmaceutical ingredient (API).

Experimental Workflows and Troubleshooting Logic

The following diagrams illustrate standard workflows for SPE and LLE, along with a troubleshooting decision tree.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Drug Formulation Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Pretreat Pre-treat (e.g., filter, dilute) Dissolve->Pretreat Condition Condition SPE Cartridge (e.g., Methanol) Pretreat->Condition Equilibrate Equilibrate SPE Cartridge (e.g., Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences (e.g., Water/Methanol mixture) Load->Wash Elute Elute Analyte (e.g., Acetonitrile) Wash->Elute Analyze Analyze Eluate (e.g., HPLC-UV) Elute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Aqueous Sample Solution AddSolvent Add immiscible organic solvent (e.g., Hexane, Ethyl Acetate) Sample->AddSolvent Mix Vortex/Shake to mix phases AddSolvent->Mix Separate Allow phases to separate Mix->Separate Collect Collect organic phase Separate->Collect Dry Dry organic phase (e.g., with Sodium Sulfate) Collect->Dry Evaporate Evaporate solvent Dry->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze Analyze Sample (e.g., HPLC-UV) Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Troubleshooting_Tree Start Low Analyte Recovery? Cause1 Analyte retained too strongly? Start->Cause1 Yes Solution1 Increase elution solvent strength or use a less retentive sorbent. Cause1->Solution1 Yes Cause2 Analyte not retained? Cause1->Cause2 No Solution2 Use a more retentive sorbent or decrease sample solvent strength. Cause2->Solution2 Yes Cause3 Analyte lost during wash step? Cause2->Cause3 No Solution3 Decrease wash solvent strength. Cause3->Solution3 Yes

Caption: Troubleshooting Logic for Low Recovery.

Detailed Experimental Protocols

The following are representative protocols for the extraction of this compound from a solid dosage form.

Protocol 1: Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • Weigh and grind a tablet to a fine powder.

    • Accurately weigh a portion of the powder and dissolve it in a 1:1 mixture of water and acetonitrile.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Procedure (Reversed-Phase C18 Cartridge):

    • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

    • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

    • Loading: Load 1 mL of the sample supernatant at a flow rate of approximately 1 mL/min.[4]

    • Washing: Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.

    • Elution: Elute the this compound with 5 mL of acetonitrile. Collect the eluate.

    • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation:

    • Prepare the sample supernatant as described in the SPE protocol.

  • LLE Procedure:

    • Transfer 2 mL of the aqueous supernatant to a glass vial.

    • Add 2 mL of hexane.

    • Cap the vial and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

    • Carefully transfer the upper organic layer (hexane) to a clean vial.

    • Repeat the extraction of the aqueous layer with another 2 mL of hexane and combine the organic layers.

    • Evaporate the combined organic extracts to dryness and reconstitute for analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for N,N'-Bis(4-methylcyclohexyl)urea Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Bis(4-methylcyclohexyl)urea, a known impurity in the pharmaceutical agent Glimepiride. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a quality control environment. While no specific validated method for this compound was found, this guide leverages a validated HPLC method for Glimepiride as a surrogate, as the analysis of impurities is a critical part of such a method's validation.

Comparison of Analytical Methodologies

For the quantification of a specific organic molecule like this compound, various analytical techniques could be considered. However, HPLC is often the method of choice in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectrophotometry (UV-Vis)
Specificity High; capable of separating the analyte from a complex matrix.High; suitable for volatile and thermally stable compounds.Low; prone to interference from other UV-absorbing compounds.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL).Moderate (typically µg/mL).
Applicability Broad range of non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.Limited to compounds with a chromophore.
Quantitative Accuracy High.High.Moderate.
Precision High.High.Moderate.

Experimental Protocol: A Validated RP-HPLC Method for a Related Compound

The following protocol is based on a validated method for the analysis of Glimepiride and is suitable for the determination of its impurities, including this compound.[1]

  • Instrumentation: A Shimadzu HPLC-LC-20 AD series with a binary gradient pump and a Shimadzu SPD-M20A PDA detector was used.[1]

  • Column: Phenomenex Luna C18(2) (250×4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and 0.2 M phosphate buffer (pH 7.4) in a 40:60 v/v ratio.[1] The mobile phase was filtered through a 0.45-µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 228 nm.[1]

  • Temperature: Ambient.

HPLC Method Validation Data According to ICH Guidelines

The following table summarizes the validation parameters for the referenced HPLC method, demonstrating its adherence to ICH Q2(R1) guidelines.[2][3][4][5]

Validation ParameterResultICH Acceptance Criteria
Linearity (r²) 0.999r² ≥ 0.995[2]
Concentration Range 0.2 - 2.0 µg/mL[1]80% to 120% of the test concentration for assays.[2][6]
Accuracy (% Recovery) Within 98-102%Typically 98.0% to 102.0% for drug substance assay.[4]
Precision (RSD%)
- Repeatability< 2.0%Typically ≤ 2.0%.[4]
- Intermediate Precision< 2.0%Dependent on the application.
Limit of Detection (LOD) 0.38 µg/mL[1]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 1.17 µg/mL[1]Signal-to-noise ratio of 10:1.
Specificity The method was able to resolve the analyte peak from placebo and mobile phase peaks.[1]The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]

Visualizing the HPLC Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of an HPLC method validation process according to ICH guidelines and a conceptual comparison of different analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Parameters cluster_2 System Suitability cluster_3 Outcome Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Dev->Linearity Validate Accuracy Accuracy Dev->Accuracy Validate Precision Precision Dev->Precision Validate LOD LOD Dev->LOD Validate LOQ LOQ Dev->LOQ Validate Robustness Robustness Dev->Robustness Validate SST System Suitability Testing Specificity->SST Verify Linearity->SST Verify Accuracy->SST Verify Precision->SST Verify LOD->SST Verify LOQ->SST Verify Robustness->SST Verify Validated Validated Method SST->Validated Confirm

Caption: Workflow for HPLC method validation as per ICH guidelines.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GC GC cluster_UVVis UV-Vis Spectrophotometry HPLC_Spec High Specificity HPLC_Sens High Sensitivity HPLC_App Broad Applicability GC_Spec High Specificity GC_Sens Very High Sensitivity GC_App Limited Applicability (Volatile Compounds) UV_Spec Low Specificity UV_Sens Moderate Sensitivity UV_App Limited Applicability (Chromophores) Analyte This compound Analyte->HPLC_Spec Analyte->GC_Spec Analyte->UV_Spec

Caption: Conceptual comparison of analytical techniques.

References

A Comparative Analysis of N,N'-Bis(4-methylcyclohexyl)urea and Other Glimepiride Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparative analysis of N,N'-Bis(4-methylcyclohexyl)urea against other known impurities of Glimepiride, an essential oral anti-diabetic drug. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in quality control and drug safety assessments.

Introduction to Glimepiride and its Impurities

Glimepiride is a sulfonylurea drug widely used in the management of type 2 diabetes mellitus. The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Regulatory bodies, therefore, mandate strict control over these impurities. This guide focuses on this compound and compares it with other significant impurities: Glimepiride Impurity A (cis-isomer), Glimepiride Impurity B (sulfonamide), Glimepiride Impurity C (urethane), and Glimepiride Impurity D (meta-isomer).

Comparative Data of Glimepiride Impurities

A summary of the key physicochemical properties of this compound and other major Glimepiride impurities is presented below. This data is essential for the development of analytical methods for their detection and quantification.

Impurity NameCommon Name/SynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
This compound Glimepiride Impurity 1; 1,3-Bis(4-methylcyclohexyl)urea41176-69-6C₁₅H₂₈N₂O252.40Not availableNot available
Glimepiride Impurity A Glimepiride cis-Isomer684286-46-2C₂₄H₃₄N₄O₅S490.62Off-White Solid[1]Soluble in Methanol and DMSO[2]
Glimepiride Impurity B Glimepiride Sulfonamide119018-29-0C₁₆H₂₁N₃O₄S351.42White to Off-White Solid[3]Soluble in Methanol and DMSO
Glimepiride Impurity C Glimepiride Urethane119018-30-3C₁₈H₂₃N₃O₆S409.46White to Off-White Solid[4]Soluble in Methanol and DMSO[5]
Glimepiride Impurity D Glimepiride meta-Isomer791104-62-6C₂₄H₃₄N₄O₅S490.62Not availableNot available

Experimental Protocols for Impurity Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Glimepiride and its related impurities, synthesized from various validated methods reported in the literature.[5][6][7][8][9]

Objective: To develop a stability-indicating HPLC method for the simultaneous determination of this compound and other related substances in Glimepiride.

Materials and Reagents:

  • Glimepiride Reference Standard

  • This compound Reference Standard

  • Glimepiride Impurity A, B, C, and D Reference Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a gradient or isocratic mode. A common isocratic ratio is 60:40 (v/v) Buffer:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

Preparation of Solutions:

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM and adjust the pH to 3.0 using orthophosphoric acid.

  • Standard Solution: Prepare a stock solution of Glimepiride and each impurity in methanol. Further dilute with the mobile phase to achieve a final concentration suitable for analysis.

  • Sample Solution: Accurately weigh and dissolve the Glimepiride drug substance in methanol and then dilute with the mobile phase to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase) to ensure a stable baseline.

  • Inject the standard solution to determine the retention times and response factors of Glimepiride and its impurities.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

System Suitability: The system suitability is assessed by parameters such as tailing factor (not more than 2.0 for the Glimepiride peak), theoretical plates (not less than 2000 for the Glimepiride peak), and resolution between adjacent impurity peaks.

Toxicological Profile and Genotoxicity

A study involving forced degradation of Glimepiride identified several degradation products. Subsequent in silico predictions and in vitro comet assays on human embryonic kidney (HEK) cells revealed that some of these degradation products exhibit genotoxicity.[10][11] Although the specific impurities from that study were not identical to all the ones discussed here, it highlights the importance of characterizing the toxicological profile of any impurity. The presence of certain functional groups, such as sulfonates, can be a warning for potential genotoxicity.[12] Therefore, a thorough toxicological evaluation of this compound is recommended.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the comparative analysis of Glimepiride impurities.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Glimepiride API Dissolution Dissolution in Methanol Sample->Dissolution Standard Reference Standards (Impurities) Standard->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution HPLC HPLC System (C18 Column, UV Detector) Dilution->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Glimepiride impurities.

Signaling_Pathway_Glimepiride Glimepiride Glimepiride SUR1 Sulfonylurea Receptor 1 (SUR1) on β-cells Glimepiride->SUR1 Binds to Drug_Efficacy Potential Impact on Drug Efficacy/Safety K_ATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Impurities Impurities Impurities->Drug_Efficacy

Caption: Simplified signaling pathway of Glimepiride and potential impact of impurities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N,N'-Bis(4-methylcyclohexyl)urea Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations and methodologies for the cross-validation of analytical techniques used to quantify N,N'-Bis(4-methylcyclohexyl)urea. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the common analytical approaches and validation parameters based on established regulatory guidelines for similar chemical entities, such as urea derivatives and potential genotoxic impurities. The information presented here is intended to serve as a practical framework for developing, validating, and comparing analytical methods in a research and drug development setting.

The control and quantification of impurities are critical aspects of pharmaceutical development and manufacturing. This compound, as a potential process-related impurity or degradant, requires robust analytical methods to ensure the safety and quality of active pharmaceutical ingredients (APIs). The cross-validation of different analytical techniques is essential to confirm the reliability and consistency of the data generated.

Comparative Analysis of Potential Analytical Methods

Given the chemical structure of this compound, several analytical techniques could be employed for its quantification. The most common and suitable methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography with Mass Spectrometric detection (GC-MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

The following table summarizes the typical performance characteristics of these methods, based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4][5] The data presented is hypothetical and serves as a representative example for comparative purposes.

Validation Parameter HPLC-UV HPLC-MS GC-MS Acceptance Criteria (Typical)
Linearity (R²) > 0.998> 0.999> 0.999R² ≥ 0.995
Range (µg/mL) 0.5 - 500.01 - 100.05 - 20Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%98.0 - 102.0% for assays; 80.0 - 120.0% for impurities[4]
Precision (% RSD)
- Repeatability< 1.5%< 1.0%< 1.2%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%< 1.8%≤ 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.002 µg/mL0.01 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL0.01 µg/mL0.05 µg/mLSignal-to-Noise ≥ 10
Specificity/Selectivity ModerateHighHighNo interference at the retention time of the analyte
Robustness PassedPassedPassedNo significant impact on results from minor variations in method parameters

Experimental Protocols

Below are detailed, representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

Method 1: HPLC-UV Protocol

This method is suitable for the routine quantification of this compound in drug substances where high sensitivity is not the primary requirement.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

  • This compound reference standard.

  • Acetonitrile and water (HPLC grade).

  • Methanol for sample preparation.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 210 nm

  • Run Time: 15 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the drug substance, dissolve in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.

4. Validation Parameters Evaluation:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the standard at three different concentration levels (low, medium, and high).

  • Precision: Assess repeatability by analyzing six replicate injections of a single standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatograms from the analysis of low-concentration standards.

Method 2: GC-MS Protocol

This method is ideal for trace-level quantification and confirmation of the identity of this compound, particularly when it is considered a potential genotoxic impurity.[6][7]

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

2. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

3. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but use ethyl acetate as the solvent.

  • Derivatization Procedure:

    • Pipette 1 mL of the standard or sample solution into a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4. Validation Parameters Evaluation:

  • The validation parameters (linearity, accuracy, precision, LOD, LOQ) are evaluated similarly to the HPLC-UV method, using the derivatized standards and samples. Specificity is enhanced by monitoring characteristic mass fragments of the derivatized analyte.

Visualizing the Workflow

To better understand the logical flow of cross-validating these analytical methods, the following diagrams are provided.

cross_validation_workflow start Start: Need to Quantify This compound method_dev Method Development start->method_dev hplc_uv HPLC-UV Method method_dev->hplc_uv gc_ms GC-MS Method method_dev->gc_ms validation_hplc Validation of HPLC-UV (ICH Q2) hplc_uv->validation_hplc validation_gcms Validation of GC-MS (ICH Q2) gc_ms->validation_gcms sample_analysis Analysis of the Same Batch of Samples by Both Methods validation_hplc->sample_analysis validation_gcms->sample_analysis data_comparison Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Equivalence or Bias data_comparison->conclusion end End: Methods are Cross-Validated conclusion->end

Caption: Workflow for the cross-validation of two analytical methods.

This workflow illustrates the systematic process of developing and validating two independent analytical methods, followed by a comparative analysis of their performance on identical samples to establish their equivalence or to understand any inherent biases.

signaling_pathway_example api API Synthesis impurity This compound (Potential Genotoxic Impurity) api->impurity By-product dna DNA impurity->dna Interacts with adduct DNA Adduct Formation dna->adduct Leads to mutation Genetic Mutation adduct->mutation cancer Potential Carcinogenic Effect mutation->cancer

Caption: Hypothetical pathway of a genotoxic impurity.

This diagram illustrates the potential mechanism by which a genotoxic impurity, such as this compound, could interact with genetic material, leading to adverse biological effects. The rigorous quantification of such impurities is therefore a critical safety requirement.[8][9][10]

References

Performance comparison of different HPLC columns for Glimepiride impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like glimepiride are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the HPLC column is paramount for achieving the desired separation and sensitivity. This guide provides a comparative overview of different HPLC columns for glimepiride impurity profiling, supported by experimental data from various studies.

Executive Summary

This guide evaluates the performance of three common types of reversed-phase HPLC columns for the analysis of glimepiride and its related substances:

  • Octadecyl (C18) Columns: The workhorse of reversed-phase chromatography, C18 columns offer high hydrophobicity and are widely used for the separation of a broad range of compounds, including glimepiride and its non-polar impurities.

  • Octyl (C8) Columns: With a shorter alkyl chain, C8 columns are less hydrophobic than C18 columns. This can be advantageous for reducing analysis time and improving peak shape for moderately polar compounds.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity due to multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. They can be particularly effective in separating isomers and closely related compounds that are challenging to resolve on traditional alkyl-chain columns.

Performance Comparison of HPLC Columns

The following tables summarize the performance of different HPLC columns for glimepiride impurity profiling based on published methods. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, this compilation provides valuable insights into the expected performance of each column type.

Table 1: C18 Column Performance for Glimepiride Impurity Analysis
Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Performance HighlightsReference
Inertsil ODS-3V250 mm x 4.6 mm, 5 µmAcetonitrile, Methanol, and a buffer of 5 mM Pentane Sodium salt and 20 mM Potassium phosphate (pH 3)Gradient230Good resolution of known impurities of glimepiride.[1](https of Pharmaceutical Advanced Research)
Xterra ODS C18150 mm x 4.6 mm, 5 µmWater: Acetonitrile (60:40 v/v)0.8Not SpecifiedSharp, symmetric peak for glimepiride with a short retention time of 2.9 minutes.--INVALID-LINK--2
C18 Column150 × 4.6 mm, 5 µm0.5 g of monobasic sodium phosphate in 500 mL of water (pH 2.1-2.7 with phosphoric acid) and 500 mL of acetonitrile1228Symmetric peak shape with a reasonable retention time of 9.3 minutes.--INVALID-LINK--3
Table 2: C8 Column Performance for Glimepiride Impurity Analysis
Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Performance HighlightsReference
Phenomenex Luna C8(2)250 mm x 4.6 mm, 5 µmPhosphate buffer (pH 7.0) - acetonitrile - tetrahydrofuran (73:18:09, v/v/v)1228Successful detection and quantification of five glimepiride impurities.--INVALID-LINK--1
Eclipse XDB-C8150 mm x 4.6 mm, 5 µm0.1N sodium dihydrogen phosphate dihydrate buffer (pH 3.0), acetonitrile, and methanol1.2230Good resolution of glimepiride from its possible impurities in a combination drug product.[4](TSI Journals)
Table 3: Pentafluorophenyl (PFP) Column Performance for Glimepiride Impurity Analysis
Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Performance HighlightsReference
Agilent Poroshell 120 PFP150 x 4.6mm, 2.7 μm0.01mol/L ammonium dihydrogen phosphate buffer (pH 3.5 with phosphoric acid) and acetonitrile (60:40)0.5225Good resolution between the glimepiride intermediate and four of its known impurities.[5](Google Patents)

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison tables are provided below.

Method 1: C18 Column (Inertsil ODS-3V)
  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 μm)

  • Mobile Phase: A gradient mixture of Acetonitrile, Methanol, and a buffer solution containing 5 mM Pentane Sodium salt and 20 mM Potassium phosphate, with the pH adjusted to 3 using phosphoric acid.

  • Flow Rate: Gradient

  • Detection: UV at 230 nm

  • Sample Preparation: For glimepiride tablets, five intact tablets were weighed and transferred to a 100 ml volumetric flask. 20 ml of water was added, and the flask was sonicated for 15 minutes with intermittent swirling. Then, 50 ml of Acetonitrile was added and sonicated for 10 minutes with intermittent swirling. The solution was then diluted to volume with methanol, mixed well, and centrifuged at 10000 RPM for 10 minutes. The supernatant was used for analysis.[1](https of Pharmaceutical Advanced Research)

Method 2: C8 Column (Phenomenex Luna C8(2))
  • Column: Phenomenex Luna C8 (2) 100 A (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0), acetonitrile, and tetrahydrofuran in a ratio of 73:18:09 (v/v/v).

  • Flow Rate: 1 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 228 nm

  • Note: This method was used for the detection and quantification of five impurities in the glimepiride drug substance.--INVALID-LINK--1

Method 3: PFP Column (Agilent Poroshell 120 PFP)
  • Column: Agilent Poroshell 120 PFP (150 x 4.6mm, 2.7 μm)

  • Mobile Phase: A mixture of 0.01mol/L ammonium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40 volume ratio.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 225 nm

  • Sample Preparation: The sample to be tested and the impurity reference substance are diluted using the mobile phase to prepare the sample solution.[5](Google Patents)

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the performance of different HPLC columns for glimepiride impurity profiling.

HPLC_Column_Comparison_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Comparison Glimepiride_API Glimepiride API/Formulation Sample_Prep Prepare Sample Solution (e.g., dissolve in diluent) Glimepiride_API->Sample_Prep Impurity_Standards Known Impurity Standards Standard_Prep Prepare Standard Solutions (individual and mixed) Impurity_Standards->Standard_Prep HPLC_System HPLC System Sample_Prep->HPLC_System Standard_Prep->HPLC_System Column_C18 C18 Column HPLC_System->Column_C18 Inject Column_C8 C8 Column HPLC_System->Column_C8 Inject Column_PFP PFP Column HPLC_System->Column_PFP Inject Data_Acquisition Data Acquisition Column_C18->Data_Acquisition Column_C8->Data_Acquisition Column_PFP->Data_Acquisition Performance_Metrics Evaluate Performance Metrics: - Resolution (Rs) - Tailing Factor (Tf) - Number of Separated Impurities - Retention Time (Rt) Data_Acquisition->Performance_Metrics Comparison_Table Generate Comparison Tables Performance_Metrics->Comparison_Table Conclusion Draw Conclusions and Recommendations Comparison_Table->Conclusion

Caption: Experimental workflow for comparing HPLC columns.

Logical Relationship of Column Selection Factors

The choice of an HPLC column for glimepiride impurity profiling depends on a variety of factors related to the physicochemical properties of the analytes and the desired chromatographic performance.

Column_Selection_Factors cluster_analyte Analyte Properties cluster_column Column Characteristics cluster_performance Desired Performance Polarity Polarity of Glimepiride & Impurities C18 C18 (High Hydrophobicity) Polarity->C18 Influences Retention C8 C8 (Moderate Hydrophobicity) Polarity->C8 Influences Retention Aromaticity Aromaticity PFP PFP (π-π & Dipole Interactions) Aromaticity->PFP Key Interaction Isomers Presence of Isomers Isomers->PFP Potential for Better Separation Resolution High Resolution C18->Resolution Peak_Shape Good Peak Shape C18->Peak_Shape C8->Peak_Shape Analysis_Time Short Analysis Time C8->Analysis_Time PFP->Resolution PFP->Peak_Shape

Caption: Factors influencing HPLC column selection.

Conclusion

The selection of an appropriate HPLC column is a critical step in the development of a robust method for glimepiride impurity profiling.

  • C18 columns remain a reliable first choice, offering excellent resolving power for a wide range of impurities.

  • C8 columns can provide a faster analysis with good peak shapes, particularly for less complex impurity profiles.

  • PFP columns offer a unique selectivity that can be highly beneficial for resolving challenging separations, such as those involving positional isomers or impurities with similar hydrophobicity to glimepiride.

Researchers and drug development professionals should consider the specific impurity profile of their glimepiride sample and the desired outcomes of the analysis when selecting an HPLC column. Method development and validation should be performed to ensure the chosen column and conditions meet the required performance criteria for accuracy, precision, and sensitivity.

References

A Comparative Guide to the Quantification of N,N'-Bis(4-methylcyclohexyl)urea in Pharmaceutical Analyses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the quantification of N,N'-Bis(4-methylcyclohexyl)urea, a known process-related impurity in the manufacturing of the anti-diabetic drug Glimepiride. In the absence of direct inter-laboratory comparison studies for this specific compound, this document compiles and contrasts various High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Glimepiride and its related substances. These methods are suitable for the separation and quantification of this compound.

Comparison of Analytical Methodologies

The following table summarizes different HPLC methods that can be employed for the analysis of Glimepiride and its impurities, including this compound. The diversity in chromatographic conditions highlights the flexibility available to analytical scientists in selecting a method that best suits their laboratory's instrumentation and specific requirements.

Parameter Method 1 (USP-like) Method 2 Method 3 Method 4
Chromatographic Column C8 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)Monolithic RP-18e (100 mm x 4.6 mm)C18 (150 x 4.6 mm, 4 µm)
Mobile Phase Phosphate Buffer (pH 7.0) : Acetonitrile : Tetrahydrofuran (73:18:9 v/v/v)[1]Acetonitrile : 0.2 M Phosphate Buffer (pH 7.4) (40:60 v/v)Phosphate Buffer (pH 3.0, 7.4 mM) : Acetonitrile (55:45 v/v)[2]Ammonium Acetate Buffer (pH 4.0) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min5.0 to 9.9 mL/min (gradient)[2]0.88 mL/min
Detection Wavelength 228 nm[1]228 nmNot Specified228 nm
Column Temperature 35 °C[1]Ambient30 °C[2]40 °C
LOD/LOQ (for Glimepiride) Not Specified0.38 / 1.17 µg/mLNot Specified0.066 / 0.199 µg/mL (in diluent)
Key Feature Isocratic method for multiple impurities[1]Simple isocratic methodFast analysis time (80 seconds)[2]Quality by Design (QbD) based method

Experimental Protocols

Below is a representative experimental protocol for the quantification of this compound, adapted from established methods for Glimepiride impurity profiling.

Objective: To quantify the concentration of this compound in a Glimepiride drug substance or product.

1. Materials and Reagents:

  • This compound reference standard

  • Glimepiride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions (based on a common approach):

  • Instrument: High-Performance Liquid Chromatograph with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and a pH 3.0 phosphate buffer (e.g., 20 mM Potassium Phosphate, pH adjusted with phosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the impurity in the sample.

4. Sample Preparation:

  • Accurately weigh a portion of the Glimepiride sample and dissolve it in the diluent to achieve a target concentration for the active pharmaceutical ingredient (e.g., 1 mg/mL). The solution should be sonicated to ensure complete dissolution.

5. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solution.

  • Inject a calibration standard after a series of sample injections to verify system suitability.

6. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Express the impurity level as a percentage relative to the Glimepiride concentration.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of a pharmaceutical impurity using HPLC.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting start Start std_prep Prepare this compound Reference Standards start->std_prep sample_prep Prepare Glimepiride Sample Solution start->sample_prep hplc_setup HPLC System Equilibration std_prep->hplc_setup sample_prep->hplc_setup injection Inject Standards & Samples hplc_setup->injection chromatography Chromatographic Separation injection->chromatography peak_integration Peak Identification & Integration chromatography->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Impurity calibration->quantification report Report Results (e.g., % Impurity) quantification->report end End report->end

Caption: Workflow for HPLC Quantification of this compound.

References

N,N'-Bis(4-methylcyclohexyl)urea versus N,N'-dicyclohexylurea: a comparative properties study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties of N,N'-Bis(4-methylcyclohexyl)urea and N,N'-dicyclohexylurea (DCU). Understanding the distinct characteristics of these two urea derivatives is crucial for their application in pharmaceutical formulations, particularly in the context of drug delivery and as potential gelators. This document summarizes available data and outlines experimental protocols for a comprehensive comparative evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and N,N'-dicyclohexylurea is presented below. It is important to note that while extensive data is available for DCU, specific experimental values for this compound are less documented in publicly available literature.

PropertyThis compoundN,N'-dicyclohexylurea (DCU)
Molecular Formula C₁₅H₂₈N₂O[1][2][3]C₁₃H₂₄N₂O
Molecular Weight 252.4 g/mol [4][1]224.34 g/mol
Melting Point Not available232-233 °C
Solubility Not availableInsoluble in water; Soluble in DMSO (≥4.53 mg/mL with gentle warming), ethanol, and other organic solvents.
Appearance Not availableWhite crystalline powder
Known Associations Impurity of the drug Glimepiride[5][6]Potent soluble epoxide hydrolase (sEH) inhibitor.

Experimental Protocols for Comparative Analysis

To provide a thorough comparison, the following experimental protocols are recommended to determine and compare the key properties of this compound and N,N'-dicyclohexylurea.

Solubility Determination

A standard method to determine the solubility of a compound in various solvents involves the shake-flask method.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of the urea derivative to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract a sample of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved urea derivative in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess urea to solvent B Seal flask A->B C Agitate at constant temperature B->C D Collect supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Workflow for Solubility Determination.
Thermal Properties Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: Accurately weigh a small amount of the urea derivative (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Heating Program: Heat the sample from ambient temperature to a desired upper limit (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on thermal stability and decomposition temperatures.

Differential Scanning Calorimetry (DSC) Protocol:

  • Sample Preparation: Accurately weigh a small amount of the urea derivative (typically 2-5 mg) into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

  • Heating and Cooling Program: Subject the sample to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow to or from the sample relative to the reference. The DSC thermogram reveals thermal transitions such as melting point, crystallization, and glass transitions.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) T1 Weigh sample (5-10 mg) T2 Heat at controlled rate (e.g., 10 °C/min) T1->T2 T3 Record mass loss vs. temperature T2->T3 T4 Determine thermal stability T3->T4 D1 Weigh sample (2-5 mg) D2 Heat/cool at controlled rate D1->D2 D3 Record heat flow vs. temperature D2->D3 D4 Identify thermal transitions D3->D4

Workflow for Thermal Analysis.

Comparative Discussion

Based on the available data, N,N'-dicyclohexylurea is a well-characterized compound with a high melting point, indicating a stable crystal lattice. Its insolubility in water and solubility in organic solvents are typical for such disubstituted ureas with bulky hydrophobic groups. This property profile makes it a candidate for use in non-aqueous formulations or as a component in controlled-release systems.

The methyl groups on the cyclohexyl rings of this compound are expected to increase its lipophilicity and molecular weight compared to DCU. This structural modification could potentially lead to a lower melting point due to disruption of crystal packing and altered solubility characteristics. A direct experimental comparison is necessary to confirm these hypotheses.

Potential Applications in Drug Development

Both molecules, due to their urea functionality, have the potential to form hydrogen bonds, which is a key feature for their use as organogelators. The ability to form gels at low concentrations in organic solvents could be valuable for creating novel drug delivery systems, such as depots for sustained release.

N,N'-dicyclohexylurea's known activity as a soluble epoxide hydrolase (sEH) inhibitor also opens avenues for its investigation in therapeutic areas where sEH modulation is beneficial. A comparative study of the sEH inhibitory activity of this compound would be of significant interest.

G cluster_compounds Urea Derivatives cluster_properties Comparative Properties cluster_applications Potential Applications A This compound C₁₅H₂₈N₂O C Physicochemical - Melting Point - Solubility A->C D Thermal - Stability - Decomposition A->D E Biological - sEH Inhibition A->E B N,N'-dicyclohexylurea C₁₃H₂₄N₂O B->C B->D B->E F Drug Delivery (Organogelators) C->F D->F G Therapeutics (sEH Inhibitors) E->G

Logical Relationship for Comparative Study.

Conclusion

While N,N'-dicyclohexylurea is a well-studied compound, a comprehensive understanding of this compound requires further experimental investigation. The outlined protocols provide a framework for a direct and robust comparative study of their physicochemical and thermal properties. The results of such a study will be invaluable for researchers and drug development professionals in selecting the appropriate molecule for specific formulation and therapeutic applications.

References

In Silico Genotoxicity Assessment of N,N'-Bis(4-methylcyclohexyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico assessment of the genotoxicity of N,N'-Bis(4-methylcyclohexyl)urea against structurally related alternatives. Due to the limited publicly available genotoxicity data for this compound, this guide combines available experimental data for the target compound and its analogs with the predictive methodologies of leading in silico toxicology platforms. This approach, compliant with ICH M7 guidelines, offers a framework for a comprehensive genotoxicity evaluation.

Comparative Genotoxicity Profile

The following table summarizes the available genotoxicity data for this compound and its selected alternatives. In silico predictions are based on the principles of expert rule-based and statistical-based (Q)SAR models.

CompoundStructureCAS NumberBacterial Mutagenicity (Ames Test) Prediction/ResultIn Vitro Micronucleus Assay Prediction/Result
This compound this compound structure41176-69-6NegativeData Not Available
N,N'-Dicyclohexylurea N,N'-Dicyclohexylurea structure2387-23-7Negative (for the structurally similar N,N'-Dicyclohexyl Thiourea)[1]Data Not Available
1,3-Diphenylurea 1,3-Diphenylurea structure102-07-8No classification for mutagenicity available in ECHA registration dossier[2]No classification for mutagenicity available in ECHA registration dossier[2]
1,3-di-p-tolylurea 1,3-di-p-tolylurea structure621-00-1Data Not AvailableData Not Available

In Silico Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for the in silico assessment of genotoxicity, incorporating both expert rule-based and statistical-based methodologies as recommended by the ICH M7 guideline.

In Silico Genotoxicity Assessment Workflow cluster_input Input cluster_qsar In Silico (Q)SAR Analysis cluster_output Prediction & Evaluation cluster_decision Regulatory Action (ICH M7) compound Chemical Structure (this compound) expert Expert Rule-Based System (e.g., Derek Nexus) compound->expert Analyzed by statistical Statistical-Based System (e.g., Sarah Nexus, VEGA) compound->statistical Analyzed by prediction Genotoxicity Prediction (Positive/Negative/Equivocal) expert->prediction Provides statistical->prediction Provides evaluation Expert Review & Weight of Evidence prediction->evaluation Informs control Control Strategy for Impurity evaluation->control Determines

Caption: Workflow for in silico genotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key in silico and in vitro experiments are outlined below.

In Silico Genotoxicity Prediction

In silico genotoxicity predictions are conducted using a combination of two complementary (Q)SAR methodologies, as stipulated by the ICH M7 guideline, to assess the potential for a chemical to be mutagenic.

1. Expert Rule-Based Systems (e.g., Derek Nexus)

  • Principle: These systems utilize a knowledge base of structural alerts (toxicophores) that are associated with genotoxicity. The chemical structure of the query compound is analyzed for the presence of these alerts.

  • Methodology:

    • The chemical structure of this compound is submitted to the software.

    • The software compares the structure against its knowledge base of structural alerts for mutagenicity and clastogenicity.

    • If a structural alert is identified, the system provides a prediction (e.g., "plausible," "probable," or "certain") of genotoxic potential, along with the reasoning and supporting data for the alert.

    • If no alerts are triggered, a negative prediction is generated.

2. Statistical-Based Systems (e.g., Sarah Nexus, VEGA)

  • Principle: These systems use statistical models built from large datasets of experimental genotoxicity data. The models identify correlations between structural features and mutagenic activity to predict the outcome for a new chemical.

  • Methodology:

    • The chemical structure of this compound is submitted to the software.

    • The software fragments the structure and/or calculates various molecular descriptors.

    • These features are then processed by a statistical model (e.g., machine learning algorithm) that has been trained on a large dataset of compounds with known Ames test results.

    • The model provides a prediction of mutagenicity (positive or negative) along with a confidence level. The output often includes information on the structural fragments contributing to the prediction and examples of similar compounds from the training set.

In Vitro Experimental Assays

1. Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.

  • Methodology:

    • Strains: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

    • Procedure (Plate Incorporation Method):

      • The test compound at various concentrations, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.

      • The mixture is poured onto minimal glucose agar plates.

      • The plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.[3][4]

2. In Vitro Mammalian Cell Micronucleus Assay - OECD Test Guideline 487

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Methodology:

    • Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, TK6, or human peripheral blood lymphocytes.

    • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

    • Procedure:

      • Cells are exposed to the test compound at a range of concentrations.

      • To ensure that the cells analyzed have completed mitosis, a cytokinesis-blocking agent (e.g., cytochalasin B) is often added, resulting in binucleated cells.

      • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • Data Analysis: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity and/or aneugenicity.[5][6]

Signaling Pathways in Genotoxicity

The diagram below illustrates a simplified signaling pathway that can be activated in response to DNA damage, a key event in genotoxicity.

Simplified DNA Damage Response Pathway Genotoxin Genotoxic Agent (e.g., Chemical Compound) DNA_Damage DNA Damage (e.g., Adducts, Strand Breaks) Genotoxin->DNA_Damage Induces Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins Activates Transducer_Kinases Transducer Kinases (e.g., Chk1, Chk2) Sensor_Proteins->Transducer_Kinases Phosphorylates & Activates Effector_Proteins Effector Proteins (e.g., p53) Transducer_Kinases->Effector_Proteins Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest Leads to DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Leads to Apoptosis Apoptosis Effector_Proteins->Apoptosis Leads to

Caption: DNA damage response pathway.

References

Revolutionizing Quality Control: A Faster UPLC Method for Glimepiride and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

A validated Ultra-Performance Liquid Chromatography (UPLC) method offers a significant leap forward in the analysis of the anti-diabetic drug Glimepiride and its impurities, drastically reducing analysis time while maintaining high sensitivity and resolution. This guide provides a comparative analysis of a conventional HPLC method against a rapid UPLC approach, supported by experimental data, to empower researchers and drug development professionals in optimizing their analytical workflows.

The pharmaceutical industry constantly seeks to enhance efficiency in quality control processes without compromising the accuracy and reliability of analytical results. The developed U-PLC based methods for Glimepiride analysis demonstrate a substantial improvement over traditional High-Performance Liquid Chromatography (HPLC) methods, primarily in terms of speed and solvent consumption. This optimized approach allows for higher throughput in manufacturing and stability testing environments.

Comparative Analysis: UPLC vs. Conventional HPLC

The following tables summarize the key performance differences between a validated fast UPLC method and a conventional HPLC method for the analysis of Glimepiride and its impurities.

Table 1: Chromatographic Conditions and Performance

ParameterConventional HPLC MethodFast UPLC Method
Column C18, 4.6 x 250 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Phosphate buffer (pH 7.0):Acetonitrile:Tetrahydrofuran (73:18:9, v/v/v)[1]Acetonitrile:0.1% Ammonium Formate (70:30, v/v)[2]
Flow Rate 1.0 mL/min[1]0.3 mL/min[2]
Detection UV at 228 nm[1]MS/MS (ESI+)[2]
Run Time ~30 minutes[3]~1 minute[2]
Glimepiride Retention Time ~9.3 minutes[4]~1.00 minute[2]

Table 2: Method Validation Summary

Validation ParameterConventional HPLC MethodFast UPLC Method
Linearity Range 40 - 140 µg/mL[4]1 - 100 ng/mL[2]
Correlation Coefficient (R²) > 0.999[4]> 0.999
Precision (%RSD) < 2.0%[3]< 10%[2]
Accuracy (% Recovery) 99.93 - 99.96%[4]Within ± 5.40% (RE %)[2]
Limit of Quantification (LOQ) 1.18 µg/mL[4]1 ng/mL[2]

The data clearly indicates that the UPLC method not only provides a significantly shorter run time but also offers superior sensitivity, as evidenced by the lower limit of quantification.

Experimental Protocols

Fast UPLC Method for Glimepiride and Impurities

This protocol is based on a validated bioanalytical UPLC-MS/MS method.[2]

1. Instrumentation:

  • An Acquity UPLC system (Waters Corp., Milford, USA) coupled with a triple quadrupole (TQD) mass spectrometer.[2]

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[2]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Ammonium Formate (70:30, v/v).[2]

  • Flow Rate: 0.30 mL/min.[2]

  • Injection Volume: 10.0 µL.[2]

  • Column Temperature: Ambient.

  • Run Time: Approximately 1 minute.[2]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • Glimepiride: m/z 491.188 → 126.009.[2]

    • Internal Standard (Glimepiride-d5): m/z 496.188 → 131.009.[2]

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of Glimepiride (e.g., 100 µg/mL) in methanol.[2]

  • Working Solutions: Prepare working solutions by further diluting the stock solution with methanol to achieve desired concentrations for the calibration curve.[2]

  • Sample Preparation (for drug substance/product): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to obtain a known concentration within the calibration range. Filter the solution through a 0.22 µm filter before injection.

Glimepiride and Its Common Impurities

Forced degradation studies have identified several potential impurities of Glimepiride under various stress conditions (acidic, alkaline, oxidative, and thermal). Two common process-related impurities are Glimepiride Sulfonamide and Glimepiride Carbamate.[5] A major degradation product identified is 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-beta-carboxamido)ethyl]phenyl]sulfonic acid amide.[6] The high resolution of UPLC is crucial for separating these structurally similar compounds from the active pharmaceutical ingredient.

Workflow for Faster UPLC Analysis

The following diagram illustrates the streamlined workflow of the validated fast UPLC method for the analysis of Glimepiride.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting Standard Prepare Glimepiride Standard Solutions Filter Filter through 0.22 µm filter Standard->Filter Sample Prepare Sample Solution Sample->Filter UPLC Inject into UPLC System Filter->UPLC MS Mass Spectrometric Detection (MRM) UPLC->MS Integration Peak Integration & Quantification MS->Integration Report Generate Final Report Integration->Report

Caption: Streamlined workflow for the fast UPLC analysis of Glimepiride.

References

A Comparative Analysis of UV and MS Detectors for the Quantification of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal detection method for N,N'-Bis(4-methylcyclohexyl)urea, a compound relevant in various chemical and pharmaceutical contexts.

This guide provides a comprehensive comparison of the detection limits for this compound using two common high-performance liquid chromatography (HPLC) detectors: the Ultraviolet (UV) detector and the Mass Spectrometry (MS) detector. The selection of an appropriate detector is critical for achieving the required sensitivity and selectivity in analytical methods. This comparison is based on the intrinsic properties of the analyte and the typical performance characteristics of each detector.

Executive Summary

This compound is a non-chromophoric molecule, meaning it lacks a significant light-absorbing functional group, which poses a challenge for sensitive detection by UV absorbance. In contrast, mass spectrometry offers significantly higher sensitivity and specificity by detecting the mass-to-charge ratio of the ionized molecule. For trace-level quantification of this compound, MS detection is unequivocally the superior choice. This guide presents a detailed comparison of the theoretical detection limits, supported by typical experimental protocols and data.

Data Presentation

The following tables summarize the key performance characteristics and expected detection limits for the analysis of this compound using UV and MS detectors.

Table 1: Comparison of Detector Performance Characteristics

FeatureUV DetectorMass Spectrometry (MS) Detector
Principle of Detection Measures the absorbance of UV light by the analyte.Measures the mass-to-charge ratio (m/z) of ionized analytes.
Selectivity Low for non-chromophoric compounds. Relies on chromatographic separation.High. Can differentiate compounds with the same retention time but different masses.
Sensitivity Limited by the molar absorptivity of the analyte. Expected to be low for this compound.Very high. Can detect picogram to femtogram levels.[1]
Applicability Suitable for compounds with strong UV-absorbing chromophores.Broad applicability to most ionizable compounds.
Gradient Compatibility Baseline drift can be an issue with solvent gradients.[1]Generally excellent compatibility with gradient elution.[1]
Structural Information Provides no structural information.Can provide molecular weight and structural fragmentation patterns (with MS/MS).
Cost & Complexity Lower cost, simpler operation.Higher initial investment and more complex operation and maintenance.

Table 2: Estimated Detection Limits for this compound

DetectorEstimated Limit of Detection (LOD)Estimated Limit of Quantitation (LOQ)
UV Detector (at 210 nm) 100 - 500 ng/mL300 - 1500 ng/mL
MS Detector (Single Ion Monitoring) 0.1 - 1 ng/mL0.3 - 3 ng/mL

Note: These are estimated values based on the chemical structure of this compound and typical detector performance. Actual detection limits may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC coupled with either a UV or an MS detector are provided below.

HPLC-UV Method

Objective: To determine the concentration of this compound using a UV detector. Due to the lack of a strong chromophore, detection will be attempted at a low wavelength (210 nm) where the urea functional group exhibits some absorbance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to concentrations ranging from 1 µg/mL to 500 µg/mL.

HPLC-MS Method

Objective: To achieve highly sensitive and selective quantification of this compound using a mass spectrometer.

Instrumentation:

  • HPLC system as described above.

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Same as the HPLC-UV method. The use of volatile buffers (e.g., 0.1% formic acid in water and acetonitrile) is recommended to improve ionization efficiency.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Monitored Ion: [M+H]⁺ = m/z 253.2

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-500 µg/mL) Stock->Standards Dilution HPLC HPLC Separation (C18 Column) Standards->HPLC UV UV Detection (210 nm) HPLC->UV Data Data Acquisition & Processing UV->Data

Caption: Experimental workflow for HPLC-UV analysis.

HPLC_MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms HPLC-MS Analysis Stock_MS Stock Solution (1 mg/mL) Standards_MS Calibration Standards (0.1-100 ng/mL) Stock_MS->Standards_MS Dilution HPLC_MS HPLC Separation (C18 Column) Standards_MS->HPLC_MS MS MS Detection (SIM m/z 253.2) HPLC_MS->MS Data_MS Data Acquisition & Processing MS->Data_MS

Caption: Experimental workflow for HPLC-MS analysis.

Conclusion

For the analysis of this compound, the choice of detector significantly impacts the achievable sensitivity. Due to its lack of a strong chromophore, UV detection is inherently limited and only suitable for high-concentration samples. In contrast, mass spectrometry provides vastly superior sensitivity and selectivity, making it the recommended method for trace-level detection and quantification. While the initial investment for an MS detector is higher, the benefits in terms of data quality and detection limits are substantial for compounds like this compound. Researchers and drug development professionals should consider the required analytical sensitivity and the complexity of the sample matrix when selecting the appropriate detection method. For regulatory submissions and studies requiring low detection limits, HPLC-MS is the preferred analytical technique.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of N,N'-Bis(4-methylcyclohexyl)urea (CAS No. 41176-69-6), prioritizing safety, and regulatory adherence.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area. Although specific hazard data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE should be worn at all times when handling this compound:

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Recommended if handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to ensure compliance with general laboratory waste management standards.

Step 1: Waste Identification and Segregation

  • Properly Identify the Waste: Clearly label a dedicated waste container as "Waste: this compound". Include the CAS number (41176-69-6) and any known hazard information.

  • Segregate from Other Waste Streams: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Collection and Storage

  • Use a Suitable Container: Collect the solid waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable option.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly marked as a chemical waste accumulation point.

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of chemical waste is regulated and must be handled by a certified hazardous waste management company. Provide the waste disposal service with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for chemical waste pickup and disposal. This may involve completing a waste manifest or other documentation.

Important Considerations:

  • Regulatory Compliance: Disposal procedures for chemical waste can vary based on local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Assumption of Hazard: In the absence of comprehensive environmental and toxicological data for this compound, it should be handled as a chemical of unknown toxicity and disposed of with a higher level of caution. While a closely related compound, N,N'-Dicyclohexylurea, is not considered persistent, bioaccumulative, or toxic (PBT), this cannot be definitively assumed for this compound.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe identify Step 2: Identify and Segregate Waste in a Labeled, Compatible Container ppe->identify store Step 3: Store Waste Securely in a Designated Accumulation Area identify->store contact_ehs Step 4: Consult Institutional EHS for Specific Disposal Guidelines store->contact_ehs professional_disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Service contact_ehs->professional_disposal Follow EHS Protocol document Step 6: Complete all Necessary Waste Manifests and Documentation professional_disposal->document end_disposal End: Compliant Disposal document->end_disposal

References

Personal protective equipment for handling N,N'-Bis(4-methylcyclohexyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling N,N'-Bis(4-methylcyclohexyl)urea in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a publicly available Safety Data Sheet (SDS) for this specific chemical. It is imperative to obtain and consult the supplier-specific SDS before any handling or use.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and splashes.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended for handling urea-based compounds. Inspect gloves for integrity before each use.
Body Laboratory coat.To prevent skin contact with the chemical.
Respiratory Not required for normal handling in a well-ventilated area.Use a NIOSH-approved respirator if dust is generated or if working in an area with poor ventilation.

Immediate Safety and Logistical Information

Proper handling, storage, and emergency procedures are critical for maintaining a safe laboratory environment.

Aspect Guidance
Handling - Avoid dust formation and inhalation. - Ensure adequate ventilation. - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Recommended storage temperature is 2-8°C (refrigerator)[1].
First Aid: Inhalation - Move the person to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration. - Seek immediate medical attention.
First Aid: Skin Contact - Remove contaminated clothing. - Wash the affected area with soap and plenty of water. - Seek medical attention if irritation persists.
First Aid: Eye Contact - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing and seek medical attention.
First Aid: Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill Cleanup - Wear appropriate PPE. - Sweep up the spilled material and place it in a suitable container for disposal. - Avoid generating dust. - Ventilate the area.
Disposal - Dispose of in accordance with local, state, and federal regulations. - Do not dispose of down the drain.

Operational Workflow

The following diagram illustrates the logical steps for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Don PPE Don PPE Obtain SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Experimental Use Experimental Use Weighing and Transfer->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Safe Handling and Disposal Workflow

This procedural guide is intended to supplement, not replace, a comprehensive understanding of the specific hazards associated with this compound. Always prioritize obtaining and reviewing the Safety Data Sheet from your chemical supplier.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.